AI-4-57
Description
Properties
CAS No. |
63053-14-5 |
|---|---|
Molecular Formula |
C13H11N3O |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
6-methoxy-2-pyridin-2-yl-1H-benzimidazole |
InChI |
InChI=1S/C13H11N3O/c1-17-9-5-6-10-12(8-9)16-13(15-10)11-4-2-3-7-14-11/h2-8H,1H3,(H,15,16) |
InChI Key |
FXXLTIFEBMOGOJ-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
24.8 [ug/mL] (The mean of the results at pH 7.4) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AI-4-57 Hydrochloride; AI 4 57 Hydrochloride; AI457 Hydrochloride; AI-4-57 HCl; AI 4 57 HCl; AI457 HCl; 1H-Benzimidazole, 6-methoxy-2-(2-pyridinyl)-; |
Origin of Product |
United States |
Foundational & Exploratory
AI-4-57: A Deep Dive into its Mechanism of Action as a CBFβ-RUNX1 Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Mechanism of Action
Quantitative Data Summary
| Compound | Assay Type | Target | IC50 (μM) | Notes |
| AI-4-57 | FRET Assay | CBFβ-SMMHC-RUNX1 Interaction | 22 | Identified from a screen of the NCI Diversity Set.[1][2] |
| AI-4-88 | FRET Assay | CBFβ-SMMHC-RUNX1 Interaction | >2.5 | An inactive derivative lacking the methoxy functionality.[2] |
| AI-4-83 | FRET Assay | CBFβ-SMMHC-RUNX1 Interaction | 0.35 ± 0.05 | A more potent derivative.[2] |
| AI-10-11 | FRET Assay | CBFβ-SMMHC-RUNX1 Interaction | 14 ± 4 | |
| AI-10-19 | FRET Assay | CBFβ-SMMHC-RUNX1 Interaction | >2.5 | Inactive bivalent compound.[2] |
| AI-10-47 | FRET Assay | CBFβ-SMMHC-RUNX1 Interaction | - | A derivative with a trifluoromethoxy substitution to enhance metabolic stability.[2] |
| AI-10-49 | - | CBFβ-SMMHC/RUNX1 binding | - | A potent and specific bivalent inhibitor.[2][3] |
Key Experimental Protocols
Fluorescence Resonance Energy Transfer (FRET) Assay
This assay was employed to screen for and quantify the inhibition of the CBFβ-SMMHC-RUNX1 interaction.
-
Principle: FRET measures the energy transfer between two light-sensitive molecules (a donor and an acceptor). In this context, the RUNX1 Runt domain was fused to a Cerulean fluorescent protein (donor), and CBFβ-SMMHC was fused to a Venus fluorescent protein (acceptor). When the two proteins interact, excitation of the donor fluorophore results in emission from the acceptor fluorophore. Inhibitors of the interaction will disrupt FRET.
-
Protocol:
-
Recombinant Cerulean-Runt domain and Venus-CBFβ-SMMHC proteins were purified.
-
A concentration of 100 nM for both fusion proteins was used in the assay.
-
The reaction was incubated to allow for binding to reach equilibrium.
-
The fluorescence emission was measured at 525 nm (acceptor) and 474 nm (donor).
-
The ratio of the emission intensities (525 nm / 474 nm) was calculated and plotted against the compound concentration to determine the IC50 value.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR can detect changes in the chemical environment of atomic nuclei upon ligand binding. Two-dimensional 15N-1H heteronuclear single quantum coherence (HSQC) spectra of an isotopically labeled protein can show chemical shift perturbations for amino acid residues at the binding interface. Saturation Transfer Difference (STD) NMR can identify which parts of a small molecule are in close proximity to the protein.
-
Protocol for HSQC:
-
Uniformly 15N-labeled CBFβ was concentrated to 0.5 mM.
-
Two-dimensional 15N-1H HSQC spectra were recorded at 25 °C on a Bruker 18.8 T spectrometer.[4]
-
A second HSQC spectrum was recorded, and the chemical shift perturbations were determined by comparing the spectra with and without the compound.[2][4]
-
-
Protocol for STD NMR:
-
One-dimensional 1H NMR spectra were recorded with selective saturation of protein resonances (on-resonance) and without (off-resonance).
-
The difference spectrum (off-resonance minus on-resonance) reveals the signals from the parts of the small molecule that are in close contact with the protein.[4]
Co-Immunoprecipitation (Co-IP)
This technique was used to assess the disruption of the CBFβ-RUNX1 interaction within a cellular context.
-
Principle: Co-IP is used to study protein-protein interactions. An antibody to a specific protein (the "bait") is used to pull it out of a cell lysate, along with any proteins that are bound to it (the "prey").
-
Protocol:
-
Cells were lysed to release cellular proteins.
-
An antibody targeting one of the proteins of interest (e.g., RUNX1) was added to the lysate and incubated to allow for antibody-antigen binding.
-
Protein A/G beads were added to capture the antibody-protein complexes.
-
The beads were washed to remove non-specifically bound proteins.
-
The bound proteins were eluted and analyzed by Western blotting using an antibody against the other protein of interest (e.g., CBFβ) to determine the extent of co-precipitation. A reduction in the co-precipitated protein in the treated samples indicates inhibition of the interaction.[4]
Signaling Pathways and Experimental Workflows
Caption: FRET Assay Experimental Workflow.
Caption: HSQC NMR Experimental Workflow.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
The Role of AI-4-57 and its Derivatives in Leukemia: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the CBFβ-SMMHC-RUNX1 Axis in inv(16) AML
AI-4-57: A Novel Inhibitor of the CBFβ-SMMHC-RUNX1 Interaction
Mechanism of Action
AI-10-49: An Optimized Derivative with Enhanced Potency
Quantitative Data Summary
| Compound | Target/Assay | IC50 | Cell Line | Reference |
| This compound | CBFβ-SMMHC/RUNX1 Binding | 22 µM | N/A | [3][4] |
| AI-4-83 | ME-1 Cell Growth | ~3 µM | ME-1 | [2] |
| AI-10-49 | CBFβ-SMMHC/RUNX1 Binding | 0.26 µM | N/A | [3][4] |
| AI-10-49 | ME-1 Cell Growth | 0.6 µM | ME-1 | [2][3][4] |
| AI-10-49 | Normal Human Bone Marrow Cells | >25 µM | Normal Bone Marrow | [2][3][4] |
| Model | Parameter | Treatment | Result | P-value | Reference |
| ME-1 Cells | RUNX1/CBFβ-SMMHC Dissociation | 1 µM AI-10-49 for 6 hours | 90% dissociation | N/A | [3][4] |
| Mouse Model of inv(16) AML | Median Leukemia Latency | DMSO (Control) | 33.5 days | 2.7x10-6 | [3][4] |
| AI-10-49 | 61 days | ||||
| Primary inv(16) AML Patient Cells | Cell Viability | 10 µM AI-10-49 for 48 hours | ~50% reduction | N/A | [3][4] |
Experimental Protocols
Förster Resonance Energy Transfer (FRET) Assay
-
Purpose: To quantify the inhibition of the CBFβ-SMMHC-RUNX1 interaction.
-
Methodology:
-
Recombinant Cerulean-tagged Runt domain of RUNX1 and Venus-tagged CBFβ-SMMHC are expressed and purified.
-
A constant concentration of the fluorescently tagged proteins (e.g., 10 nM each) is incubated in an appropriate buffer.
-
The mixture is excited at the donor fluorophore's excitation wavelength (e.g., 433 nm for Cerulean).
-
Emission intensities are measured at both the donor (e.g., 474 nm) and acceptor (e.g., 525 nm for Venus) wavelengths.
-
The ratio of acceptor to donor emission is calculated. A decrease in this ratio indicates disruption of the protein-protein interaction.
-
IC50 values are determined by fitting the dose-response data to a suitable inhibition curve.[2]
-
Co-Immunoprecipitation (Co-IP)
-
Purpose: To assess the disruption of the endogenous RUNX1/CBFβ-SMMHC complex in cells.
-
Methodology:
-
Cells are lysed, and total protein is quantified.
-
An antibody targeting one of the proteins in the complex (e.g., anti-RUNX1) is added to the cell lysate and incubated to form an antibody-protein complex.
-
Protein A/G beads are added to precipitate the antibody-protein complexes.
-
The beads are washed to remove non-specifically bound proteins.
-
The precipitated proteins are eluted and analyzed by Western blotting using an antibody against the other protein in the complex (e.g., anti-CBFβ) to detect the co-precipitated protein.
-
A reduction in the co-precipitated protein in the treated sample compared to the control indicates disruption of the protein-protein interaction.
References
In-Depth Technical Guide: Binding Affinity of AI-4-57 to CBFβ-SMMHC
For Researchers, Scientists, and Drug Development Professionals
Quantitative Binding Data
| Parameter | Value | Method | Target Complex | Reference |
| IC50 | 22 µM | FRET Assay | Venus-CBFβ-SMMHC / Cerulean-RUNX1 Runt Domain | [1][2] |
Experimental Protocols
Fluorescence Resonance Energy Transfer (FRET) Assay for Inhibition of CBFβ-SMMHC/RUNX1 Interaction
a. Protein Constructs:
-
Donor: Cerulean fluorescent protein fused to the RUNX1 Runt domain.
-
Acceptor: Venus fluorescent protein fused to CBFβ-SMMHC.
b. Reagents and Materials:
-
Purified Cerulean-RUNX1 Runt domain protein.
-
Purified Venus-CBFβ-SMMHC protein.
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
384-well microplates.
-
Plate reader capable of measuring FRET.
c. Procedure:
-
Prepare a solution containing 10 nM Cerulean-RUNX1 Runt domain and 10 nM Venus-CBFβ-SMMHC in the assay buffer.
-
Add the protein mixture to the wells of the 384-well plate.
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence emission at the donor (e.g., 475 nm) and acceptor (e.g., 525 nm) wavelengths upon excitation at the donor's excitation wavelength (e.g., 433 nm).
-
Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
15N-1H Heteronuclear Single Quantum Coherence (HSQC) NMR Spectroscopy for Binding Site Identification
a. Sample Preparation:
-
Express and purify 15N-labeled CBFβ protein.
-
Prepare the NMR buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 5 mM DTT, pH 7.5) containing 10% D2O.
-
Prepare two NMR samples:
-
15N-labeled CBFβ in NMR buffer.
-
b. NMR Data Acquisition:
-
Acquire a 15N-1H HSQC spectrum for the 15N-labeled CBFβ sample without the compound. This serves as the reference spectrum.
c. Data Analysis:
-
Process both HSQC spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Overlay the two spectra and compare the chemical shifts of the amide peaks.
Signaling Pathway and Experimental Workflow Visualizations
CBFβ-SMMHC Signaling Pathway in Acute Myeloid Leukemia (AML)
The oncogenic fusion protein CBFβ-SMMHC plays a critical role in the pathogenesis of inv(16) AML by deregulating the normal function of the transcription factor RUNX1.[3][4] The following diagram illustrates the core signaling pathway.
Caption: CBFβ-SMMHC pathway in AML.
Experimental Workflow for this compound IC50 Determination using FRET
Caption: FRET assay workflow for IC50.
Logical Relationship of this compound Action
References
- 1. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RUNX1 and CBFβ-SMMHC transactivate target genes together in abnormal myeloid progenitors for leukemia development - PubMed [pubmed.ncbi.nlm.nih.gov]
early-stage research on AI-4-57 compound
To provide the requested in-depth technical guide, further clarification on the compound is necessary. Please verify the compound's designation and, if possible, provide additional identifying information, such as:
-
Alternative Names: The full chemical name, IUPAC name, or any other known synonyms.
-
Source Publication: Any research articles, patents, conference proceedings, or pre-print servers that mention this compound.
-
Associated Research Group or Institution: The name of the university, company, or principal investigator involved in its development.
Once more specific information is available, a comprehensive guide can be compiled, including the requested data tables, detailed experimental protocols, and pathway visualizations.
Biophysical Characterization of AI-4-57: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Findings: Quantitative Data Summary
| Parameter | Value | Method | Target |
| IC50 | 22 ± 8 μM | FRET Assay | CBFβ-SMMHC-RUNX1 Interaction |
Experimental Protocols
Fluorescence Resonance Energy Transfer (FRET) Assay
Principle: FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. When the two are in close proximity (typically <10 nm), excitation of the donor fluorophore can lead to energy transfer to the acceptor, which then emits fluorescence. In this assay, the RUNX1 Runt domain is fused to a donor fluorophore (e.g., Cerulean) and CBFβ-SMMHC to an acceptor fluorophore (e.g., Venus). Inhibition of their interaction by AI-4-57 leads to a decrease in the FRET signal.
Experimental Workflow:
Caption: Workflow for the FRET-based inhibition assay.
Detailed Steps:
-
Protein Expression and Purification: Recombinant Cerulean-fused RUNX1 Runt domain and Venus-fused CBFβ-SMMHC are expressed in a suitable system (e.g., E. coli) and purified to homogeneity.
-
Assay Setup: In a microplate format, 10 nM of Cerulean-Runt domain and 10 nM of Venus-CBFβ-SMMHC are combined in an appropriate assay buffer.[1]
-
Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Fluorescence Measurement: The fluorescence emission is measured at 474 nm (donor emission) and 525 nm (acceptor/FRET emission) using a plate reader with an excitation wavelength suitable for the donor (e.g., 433 nm).[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. 15N-1H HSQC Titration
Principle: The 15N-1H HSQC experiment provides a fingerprint of a protein, where each peak corresponds to the amide group of a specific amino acid residue. Upon binding of a small molecule, residues at the binding site and those undergoing conformational changes will exhibit chemical shift perturbations (CSPs) or changes in peak intensity.
Experimental Workflow:
Caption: Workflow for 15N-1H HSQC titration experiment.
Detailed Steps:
-
Protein Expression and Labeling: Uniformly 15N-labeled CBFβ is expressed in minimal media containing 15NH4Cl as the sole nitrogen source and subsequently purified.[2]
-
NMR Sample Preparation: A sample of 15N-CBFβ (e.g., 150 μM) is prepared in a suitable NMR buffer.[2]
-
Reference Spectrum: A baseline 15N-1H HSQC spectrum of the protein alone is recorded.[1]
-
Data Analysis: The spectra are overlaid, and the chemical shifts of the backbone amide protons and nitrogens are compared. Residues showing significant CSPs are identified, indicating their involvement in the binding interaction.[1]
2. Saturation Transfer Difference (STD) NMR
Principle: STD NMR is used to identify which protons of a small molecule are in close contact with a large protein. The protein is selectively saturated with radiofrequency pulses. This saturation is transferred to the bound ligand via spin diffusion. When the ligand dissociates, it carries this saturation information, leading to a decrease in the intensity of its signals in a difference spectrum.
Detailed Steps:
-
On-Resonance Spectrum: A 1H NMR spectrum is acquired with selective saturation of protein resonances that are not overlapping with ligand signals.
-
Off-Resonance Spectrum: A reference 1H NMR spectrum is acquired with the saturation frequency set to a region where no protein or ligand signals are present.
-
Difference Spectrum: The on-resonance spectrum is subtracted from the off-resonance spectrum. The resulting STD spectrum shows only the signals of the ligand that have received saturation from the protein.
Signaling Pathway and Mechanism of Action
References
Unraveling the Pharmacophore of AI-4-57: A Technical Guide for Drug Development Professionals
Core Pharmacophoric Features of AI-4-57
Quantitative Analysis of Inhibitory Activity
| Compound | Modification from this compound | IC50 (µM) for CBFβ-SMMHC-RUNX1 Interaction | IC50 (µM) for wildtype CBFβ-RUNX1 Interaction |
| This compound | - | 22 | Modest potency |
| AI-4-88 | Lacks the methoxy functionality | Inactive | - |
| AI-10-47 | Trifluoromethoxy substitution | - | Improved activity over this compound |
| AI-10-104 | Trifluoromethoxy substitution on a modified scaffold | - | 1.25 |
Experimental Protocols
Fluorescence Resonance Energy Transfer (FRET) Assay
The FRET assay is a cornerstone for quantifying the inhibitory activity of compounds against the CBFβ-RUNX1 interaction.
-
Protein Preparation: Cerulean-fused Runt domain of RUNX1 and Venus-fused CBFβ (or CBFβ-SMMHC) are expressed and purified.
-
Assay Conditions: The assay is typically performed with 10 nM of the Cerulean-Runt domain and 10 nM of the Venus-CBFβ fusion protein.[3]
-
Compound Incubation: The compounds to be tested are added at varying concentrations.
-
Data Acquisition: The ratio of emission intensities at 525 nm (Venus) and 474 nm (Cerulean) is measured. A decrease in this ratio indicates inhibition of the protein-protein interaction.
-
Data Analysis: The data is fitted to determine the IC50 value, which represents the concentration of the inhibitor required to achieve 50% inhibition. Three independent measurements are typically performed, and the average and standard deviation are used for IC50 data fitting.[3]
FRET Assay Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Data Acquisition:
-
Data Analysis:
-
STD NMR: The difference between the off-resonance and on-resonance spectra reveals which protons of the small molecule are in close contact with the protein.
Signaling Pathway and Mechanism of Action
References
In-depth Technical Guide: The Impact of AI-4-57 on Aberrant Transcription Factors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the Aberrant Transcription Factor CBFβ-SMMHC
Core-Binding Factor (CBF) is a heterodimeric transcription factor essential for normal hematopoietic development, composed of a DNA-binding RUNX subunit and a non-DNA-binding CBFβ subunit. The inv(16)(p13q22) chromosomal rearrangement, frequently observed in AML, results in the fusion of the CBFB gene with the MYH11 gene, which encodes the smooth muscle myosin heavy chain. The resultant CBFβ-SMMHC fusion protein retains the ability to bind to RUNX1 but exhibits altered localization and function. It effectively sequesters RUNX1 in the cytoplasm, preventing it from regulating its target genes, thereby disrupting normal hematopoietic differentiation and promoting the proliferation of leukemic blasts.
AI-4-57: A Direct Inhibitor of the CBFβ-SMMHC/RUNX1 Interaction
Quantitative Data on Inhibitory Activity
| Compound | Assay Type | Target | IC50 Value | Reference |
| This compound | Fluorescence Resonance Energy Transfer (FRET) | CBFβ-SMMHC/RUNX1 Interaction | 22 µM | [1] |
| AI-10-49 | Fluorescence Resonance Energy Transfer (FRET) | CBFβ-SMMHC/RUNX1 Interaction | 0.26 µM | [1] |
| AI-10-49 | Cell Viability (MTT Assay) | ME-1 (inv(16) AML cell line) | 0.6 µM | [1] |
Mechanism of Action and Downstream Signaling Effects
Furthermore, the restoration of RUNX1 activity leads to the upregulation of genes that are normally repressed by CBFβ-SMMHC, such as RUNX3, CSF1R, and CEBPA. This shift in gene expression contributes to the induction of myeloid differentiation and a reduction in leukemic cell proliferation.
Signaling Pathway Diagram
Experimental Protocols
Fluorescence Resonance Energy Transfer (FRET) Assay for Inhibitor Screening
This assay is used to quantify the inhibition of the CBFβ-SMMHC and RUNX1 interaction.
Principle: A fluorescent donor (e.g., Cerulean) is fused to the RUNX1 Runt domain, and a fluorescent acceptor (e.g., Venus) is fused to CBFβ-SMMHC. When the two proteins interact, FRET occurs, resulting in a detectable signal. Inhibitors that disrupt this interaction will lead to a decrease in the FRET signal.
Protocol:
-
Protein Expression and Purification: Express Cerulean-Runt domain and Venus-CBFβ-SMMHC fusion proteins in a suitable expression system (e.g., E. coli) and purify them.
-
Assay Setup: In a 384-well plate, add a fixed concentration of the donor and acceptor fusion proteins (e.g., 100 nM each) to a buffer solution (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween 20).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence emission at two wavelengths: the donor's emission maximum (e.g., 474 nm for Cerulean) and the acceptor's emission maximum (e.g., 525 nm for Venus) after exciting at the donor's excitation wavelength.
-
Data Analysis: Calculate the ratio of acceptor to donor emission. Plot this ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Chromatin Immunoprecipitation (ChIP) Assay for RUNX1 Occupancy
Protocol:
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for RUNX1 or a control IgG.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C overnight.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of RUNX1 target genes (e.g., MYC, RUNX3, CSF1R, CEBPA) and a control region.
-
Data Analysis: Calculate the fold enrichment of RUNX1 binding at the target promoters in inhibitor-treated cells relative to DMSO-treated cells, normalized to the input and IgG controls.
Experimental Workflow Diagram
Conclusion
References
Methodological & Application
Application Notes and Protocols for AI-4-57 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
| Compound | Assay Type | Target/Cell Line | IC50 (µM) | Notes |
| AI-4-57 | FRET Assay | CBFβ-SMMHC/RUNX1 | 22 ± 8 | Identified as an active inhibitor from a library screen.[2] |
| AI-4-88 | FRET Assay | CBFβ-SMMHC/RUNX1 | > 2.5 | An inactive derivative lacking the methoxy group, used as a negative control.[2] |
| AI-4-71 | Cell Growth Assay | ME-1 (inv(16)) | - | Demonstrated sensitivity to the compound. |
| AI-4-83 | Cell Growth Assay | ME-1 (inv(16)) | 0.35 ± 0.05 | A bivalent derivative with enhanced potency.[2] |
| AI-4-82 | Cell Growth Assay | ME-1 (inv(16)) | - | Demonstrated sensitivity to the compound. |
| AI-10-19 | Cell Growth Assay | ME-1 (inv(16)) | > 2.5 | An inactive analog.[2] |
| This compound | Cell Growth Assay | U937 (non-inv(16)) | Unaffected | Demonstrates specificity for inv(16) cells. |
| This compound | Cell Growth Assay | Kasumi-1 (non-inv(16)) | Unaffected | Demonstrates specificity for inv(16) cells. |
| AI-10-47 | FRET Assay | CBFβ-SMMHC/RUNX1 | - | A derivative with a trifluoromethoxy substitution to enhance metabolic stability.[2] |
| AI-10-49 | Apoptosis Assay | inv(16) AML cells | - | A potent bivalent inhibitor that induces apoptosis.[3] |
Experimental Protocols
Fluorescence Resonance Energy Transfer (FRET) Assay
Materials:
-
Venus-CBFβ-SMMHC fusion protein
-
Cerulean-Runt domain fusion protein
-
Assay Buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black plates
-
Fluorescence plate reader with FRET capabilities
Protocol:
-
Prepare a solution of 100 nM Cerulean-Runt domain and 100 nM Venus-CBFβ in assay buffer.[4]
-
In a 384-well plate, add the test compounds to the wells.
-
Add the Cerulean-Runt domain and Venus-CBFβ-SMMHC protein mixture to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence emission at 525 nm (Venus) and 474 nm (Cerulean) with excitation at the Cerulean excitation wavelength (around 433 nm).
-
Calculate the FRET ratio by dividing the emission intensity at 525 nm by the emission intensity at 474 nm.[4]
-
Plot the FRET ratio against the compound concentration and fit the data using a suitable dose-response curve to determine the IC50 value.
Cell Viability Assay
Materials:
-
ME-1 (inv(16) positive) cell line
-
U937 and Kasumi-1 (inv(16) negative) cell lines
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well clear plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
Plate reader for luminescence or absorbance
Protocol:
-
Culture the cell lines in RPMI-1640 medium at 37°C in a 5% CO2 incubator.
-
Seed the cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to adhere or stabilize for a few hours.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
Normalize the data to the DMSO control and plot cell viability against compound concentration to determine the IC50 or GI50 values.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Materials:
-
Uniformly 15N-labeled CBFβ protein
-
NMR Buffer (e.g., PBS in D2O)
-
NMR spectrometer with a cryoprobe
Protocol for STD NMR:
-
Acquire a 1D proton NMR spectrum of the mixture.
-
Acquire STD NMR spectra with on-resonance saturation of the protein (e.g., at 0.4 ppm) and off-resonance saturation (e.g., at 70 ppm) for different saturation times (e.g., 500 and 2000 ms).[4]
-
Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD difference spectrum.
Protocol for 15N-HSQC:
-
Acquire a 2D 15N-1H HSQC spectrum of 0.5 mM 15N-labeled CBFβ in the absence of the compound.[4]
-
Acquire a second 2D 15N-1H HSQC spectrum.
Mandatory Visualizations
Caption: Workflow for the Fluorescence Resonance Energy Transfer (FRET) assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AI-4-57 in Mouse Models of Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Signaling Pathway Disruption by AI-4-57/AI-10-49
Data Presentation
In Vitro Efficacy of this compound and Derivatives
| Compound | Target Interaction | IC50 (µM) | Cell Line | Cell Growth IC50 (µM) | Reference |
| This compound | CBFβ-SMMHC/RUNX1 | 22 | ME-1 (inv(16)) | ~3 | [1][2][3] |
| AI-10-49 | CBFβ-SMMHC/RUNX1 | 0.26 | ME-1 (inv(16)) | 0.6 | [2][3] |
| AI-10-49 | - | >25 | Normal Human Bone Marrow | >25 | [2][3] |
In Vivo Efficacy of AI-10-49 in a Mouse Model of inv(16) AML
| Mouse Model | Treatment Group | Dose and Schedule | Median Survival (days) | P-value | Reference |
| Cbfb+/MYH11:Ras+/G12D | Vehicle (DMSO) | - | 33.5 | - | [1] |
| Cbfb+/MYH11:Ras+/G12D | AI-10-49 | 200 mg/kg/day for 10 days | 61 | 2.7 x 10⁻⁶ | [1] |
| Nras+/LSL-G12D/CBFβ+/56M/Mx1Cre | Vehicle (DMSO) | - | 25 | - | [5] |
| Nras+/LSL-G12D/CBFβ+/56M/Mx1Cre | AI-10-49 | 200 mg/kg/day (days 5-14) | 39 | 0.00184 | [5] |
| Nras+/LSL-G12D/CBFβ+/56M/Mx1Cre | JQ1 | 50 mg/kg/day (days 5-25) | 32 | 0.00184 | [5] |
| Nras+/LSL-G12D/CBFβ+/56M/Mx1Cre | AI-10-49 + JQ1 | As above | 55 | <0.005 | [5] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Syngeneic Transplant Mouse Model
1. Materials:
-
Mice: Wild-type C57BL/6 recipient mice (8-10 weeks old).[5]
-
Leukemic Cells: Cbfb+/MYH11:Ras+/G12D leukemic cells harvested from donor mice.[1][5]
-
Equipment: Irradiation source, syringes, needles, cell counter.
2. Experimental Workflow:
Caption: Experimental workflow for in vivo efficacy studies.
3. Procedure:
-
Harvest leukemic cells from the spleen of donor Cbfb+/MYH11:Ras+/G12D mice.[5]
-
Prepare recipient C57BL/6 mice by administering a sub-lethal dose of irradiation (e.g., 650 rads).[5]
-
Transplant a defined number of leukemic cells (e.g., 1 x 10³ to 50 x 10³) into each recipient mouse via tail vein injection.[5]
-
Randomize mice into treatment and vehicle control groups.
-
Monitor mice daily for signs of leukemia, including reduced motility, hunched posture, and pale paws (anemia).[5]
-
Euthanize mice when they exhibit signs of advanced disease and record the date for survival analysis.
Protocol 2: Cell Viability (MTT) Assay
1. Materials:
-
Leukemia Cell Lines: ME-1 (inv(16)), Kasumi-1 (t(8;21)), U937 (lymphoma).[1]
-
Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
-
Equipment: 96-well plates, incubator, microplate reader.
2. Procedure:
-
Culture leukemia cell lines in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics).
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well).
-
Prepare serial dilutions of the inhibitor in culture medium.
-
Add the inhibitor at various concentrations to the appropriate wells. Include vehicle-only controls.
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction
1. Materials:
-
Reagents: Cell lysis buffer, antibodies against RUNX1 and CBFβ, Protein A/G agarose beads, wash buffers, SDS-PAGE loading buffer.
-
Equipment: Centrifuge, western blot apparatus.
2. Procedure:
-
Harvest and lyse the cells to prepare whole-cell extracts.
-
Pre-clear the lysates with Protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an antibody against RUNX1 overnight at 4°C to form antibody-protein complexes.
-
Add Protein A/G agarose beads to precipitate the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using SDS-PAGE loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer to a membrane for western blotting.
-
Probe the membrane with an antibody against CBFβ to detect the amount of CBFβ-SMMHC co-precipitated with RUNX1.
-
Compare the amount of co-precipitated CBFβ-SMMHC between treated and untreated samples to determine the extent of disruption.
Conclusion
References
- 1. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AI-4-57 Studies
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action
Data Presentation
In Vitro Efficacy and Pharmacokinetics of AI-4-57 and Derivatives
| Compound | Assay | Target | IC50 | Cell Line | Half-life (t½) in mouse plasma | Reference |
| This compound | FRET | CBFβ-SMMHC/RUNX1 | 22 µM | - | 37 min | [1] |
| AI-10-49 | FRET | CBFβ-SMMHC/RUNX1 | 0.26 µM | - | 380 min | [4][5] |
| AI-10-49 | Cell Viability | - | 0.6 µM | ME-1 | - | [1][5] |
| AI-4-83 | Cell Viability | - | ~3 µM | ME-1 | - | [1] |
Signaling Pathway
Experimental Protocols
Preparation of this compound for In Vitro Studies
-
For cell-based assays, further dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).
Förster Resonance Energy Transfer (FRET) Assay
This protocol is for screening compounds that inhibit the interaction between CBFβ-SMMHC and the RUNX1 Runt domain.
Caption: Workflow for the FRET-based protein interaction assay.
Materials:
-
Purified Cerulean-fused RUNX1 Runt domain
-
Purified Venus-fused CBFβ
-
Assay buffer
-
Microplate reader capable of FRET measurements
Protocol:
-
In a microplate, combine the Cerulean-Runt domain, Venus-CBFβ, and the test compound.
-
Incubate the plate at room temperature for the optimized duration.
-
Measure the fluorescence emission at 474 nm (Cerulean emission) and 525 nm (Venus emission) using a microplate reader.
-
Calculate the ratio of the emission intensities at 525 nm to 474 nm.
Co-Immunoprecipitation (Co-IP)
Caption: Workflow for Co-immunoprecipitation to study protein interactions.
Materials:
-
ME-1 cell line (or other inv(16) AML cells)
-
Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA)[6]
-
Anti-RUNX1 antibody (e.g., Active Motif, cat #39000)[6]
-
Protein A/G agarose beads
-
Control IgG (rabbit or mouse)
-
Western blotting reagents
Protocol:
-
Culture ME-1 cells to the desired density.
-
Harvest and lyse the cells in modified RIPA buffer on ice.[6]
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates by incubating with control IgG and Protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-RUNX1 antibody overnight at 4°C with rotation.[6]
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer).
-
Analyze the eluates by Western blotting using antibodies against CBFβ and RUNX1 to detect the co-precipitated proteins.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
Materials:
-
ME-1 cells
-
Formaldehyde for cross-linking
-
ChIP-grade anti-RUNX1 antibody
-
Reagents for chromatin shearing (e.g., sonicator)
-
Buffers for lysis, washing, and elution
-
Reagents for reverse cross-linking and DNA purification
-
Reagents for library preparation and next-generation sequencing
Protocol:
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and shear the chromatin to fragments of 200-500 bp by sonication.
-
Immunoprecipitate the chromatin with an anti-RUNX1 antibody.
-
Wash the immune complexes to remove non-specific binding.
-
Elute the chromatin from the antibody.
-
Reverse the cross-links and purify the DNA.
-
Prepare the DNA library for next-generation sequencing.
Cell Viability Assay
Materials:
-
Leukemia cell lines (e.g., ME-1, U937, Kasumi-1)
-
Normal human bone marrow cells (as a control)
-
Cell viability reagent (e.g., MTT, MTS, or a reagent for ATP measurement like CellTiter-Glo®)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat the cells with a serial dilution of the test compound. Include a vehicle-only control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions. For an MTT assay, this involves adding MTT solution and incubating for 1-4 hours, followed by the addition of a solubilization solution.[8][9]
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the compound concentration and determine the IC50 value.
References
- 1. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RUNX1 and CBFβ-SMMHC transactivate target genes together in abnormal myeloid progenitors for leukemia development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AI-10-49 | CAS:1256094-72-0 | Inhibitor of CBFβ –SMMHC and RUNX1 interaction | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. AI-10-49 - Wikipedia [en.wikipedia.org]
- 6. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: AI-4-57 Dosage and Administration In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
References
Application Notes and Protocols for Fluorescence Resonance Energy Transfer (FRET) Assay of AI-4-57
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signaling Pathway and Mechanism of Inhibition
References
Application Notes and Protocols for NMR-Based Analysis of AI-4-57 Binding to CBFβ
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signaling Pathway of CBFβ-RUNX1 and Inhibition by AI-4-57
Quantitative Data Summary
| Compound | Target | Assay | IC50 (μM) | Reference |
| This compound | CBFβ-SMMHC-RUNX1 | FRET | 22 | [3][5] |
Experimental Workflow for NMR Binding Analysis
Caption: General workflow for NMR binding studies.
Detailed Experimental Protocols
Chemical Shift Perturbation (CSP) NMR
Materials:
-
¹⁵N-labeled CBFβ protein
-
NMR Buffer (e.g., 20 mM Tris-HCl pH 7.0, 100 mM NaCl, in 90% H₂O/10% D₂O)
-
NMR tubes
Protocol:
-
Protein Preparation: Express and purify ¹⁵N-labeled CBFβ using established protocols. Concentrate the protein to a final concentration of 0.1-0.5 mM in the NMR buffer.
-
NMR Data Acquisition:
-
Acquire a 2D ¹⁵N-¹H HSQC spectrum at each titration point. It is crucial to ensure that the experimental conditions (temperature, pH) remain constant throughout the titration.
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Overlay the HSQC spectra from the titration series.
-
Calculate the weighted average chemical shift perturbation (Δδ) for each backbone amide resonance using the following equation: Δδ = |Δδ(¹H)| + |Δδ(¹⁵N)| / 5 where Δδ(¹H) and Δδ(¹⁵N) are the changes in the proton and nitrogen chemical shifts, respectively.
-
Plot the chemical shift perturbations as a function of residue number. Residues with significant chemical shift changes are likely to be at or near the binding interface.
-
Saturation Transfer Difference (STD) NMR
Materials:
-
Unlabeled CBFβ protein
-
NMR Buffer (in 100% D₂O)
-
NMR tubes
Protocol:
-
NMR Data Acquisition:
-
For the protein-ligand sample, acquire a pair of spectra: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" spectrum where the saturation frequency is applied to a region with no protein or ligand signals.
-
The on-resonance saturation is typically applied in a region where only protein signals are present (e.g., 0 to -1 ppm for aliphatic protons or ~7.5-8.5 ppm for aromatic protons, avoiding ligand signals).
-
The off-resonance saturation is applied far from any signals (e.g., 30-40 ppm).
-
A train of selective Gaussian pulses is used for saturation, with a total saturation time typically between 1 and 3 seconds.
-
Data Processing and Analysis:
-
The STD spectrum is obtained by subtracting the on-resonance spectrum from the off-resonance spectrum.
-
Only the signals from the ligand that binds to the protein will appear in the STD spectrum.
-
The intensity of the signals in the STD spectrum is proportional to the proximity of the corresponding ligand protons to the protein surface. By comparing the relative intensities, a binding epitope of the ligand can be mapped.
-
Data Analysis and Interpretation Logic
Caption: Data analysis and interpretation flowchart.
References
- 1. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combatting Leukemia: RUNX1 and CBFβ Interaction Interupted [users.cs.duke.edu]
- 3. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Saturation Transfer Difference Spectroscopy (STD). - Glycopedia [glycopedia.eu]
Application Notes and Protocols for AI-4-57 in Targeted Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
Biochemical and Cellular Activity of AI-4-57
| Assay Type | Target/System | Parameter | Value | Reference |
| FRET Assay | CBFβ-SMMHC/RUNX1 Interaction | IC50 | 22 µM | [1] |
| Cell Viability | Leukemia Cell Lines | Activity | Weak |
Signaling Pathway and Mechanism of Action
Experimental Protocols
Cell Viability Assay (MTT Assay)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic growth phase.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Caption: Workflow for the MTT cell viability assay.
Co-Immunoprecipitation (Co-IP) for CBFβ-RUNX1 Interaction
This protocol describes the immunoprecipitation of endogenous RUNX1 to detect its interaction with CBFβ in ME-1 cells, a human acute myeloid leukemia cell line.
Materials:
-
ME-1 cells
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-RUNX1 antibody (for immunoprecipitation)
-
Anti-CBFβ antibody (for Western blotting)
-
Normal Rabbit IgG (isotype control)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5) or SDS-PAGE sample buffer
-
Reagents and equipment for Western blotting
Protocol:
-
Cell Culture and Treatment:
-
Culture ME-1 cells to a density of approximately 1-2 x 10^6 cells/mL.
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Remove the beads using a magnetic stand.
-
To the pre-cleared lysate, add the anti-RUNX1 antibody or Normal Rabbit IgG and incubate overnight at 4°C with rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with ice-cold wash buffer.
-
Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-CBFβ antibody.
-
Detect the protein using an appropriate secondary antibody and chemiluminescence substrate.
-
The amount of co-immunoprecipitated CBFβ will be indicative of the extent of the CBFβ-RUNX1 interaction.
-
Caption: Workflow for Co-Immunoprecipitation of CBFβ-RUNX1.
Fluorescence Resonance Energy Transfer (FRET) Assay
Materials:
-
Purified recombinant Cerulean-RUNX1 Runt domain (Donor)
-
Purified recombinant Venus-CBFβ (Acceptor)
-
FRET assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)
-
384-well black plates
-
Fluorescence plate reader capable of FRET measurements
Protocol:
-
Assay Preparation:
-
Protein Addition:
-
Prepare a master mix of Cerulean-Runt domain and Venus-CBFβ in FRET assay buffer. A final concentration of 10 nM for each protein is a good starting point.[1]
-
Dispense the protein master mix into each well of the 384-well plate containing the compound dilutions.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
FRET Measurement:
-
Measure the fluorescence using a plate reader.
-
Excite the donor (Cerulean) at approximately 433 nm.
-
Measure the emission of the donor (Cerulean) at approximately 475 nm and the emission of the acceptor (Venus) due to FRET at approximately 525 nm.
-
-
Data Analysis:
-
Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Normalize the FRET ratios to the DMSO control.
-
Caption: Workflow for the in vitro FRET assay.
In Vivo Application Notes
Conclusion
References
- 1. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. umassmed.edu [umassmed.edu]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of AI-4-57 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signaling Pathway of CBFβ-SMMHC and AI-4-57 Intervention
Quantitative Data of this compound Analogs
| Compound ID | R-group Modification | IC50 (µM) | Reference |
| This compound | -OCH3 | 22 | [2] |
| AI-4-88 | -H | Inactive | [2] |
| AI-10-47 | -OCF3 | 3.2 | [2] |
| AI-4-83 | Bivalent (7-atom linker) | 0.35 | [2] |
| AI-10-49 | Bivalent (trifluoromethoxy) | 0.26 | [2] |
Experimental Protocols
The general synthetic route to 2-pyridyl benzimidazoles involves the condensation of a substituted o-phenylenediamine with isonicotinic acid.
General Synthetic Workflow
Protocol 1: Synthesis of 5-substituted-2-(4-pyridyl)benzimidazoles (General Procedure)
This protocol is adapted from a general method for the synthesis of 2-pyridylbenzimidazoles.
Materials:
-
Substituted 4-chloro-o-phenylenediamine (1.0 equiv)
-
Isonicotinic acid (1.0 equiv)
-
Polyphosphoric acid
-
Ice
-
Concentrated ammonium hydroxide solution
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
To a mixture of the substituted 4-chloro-o-phenylenediamine and isonicotinic acid, add polyphosphoric acid.
-
Heat the reaction mixture to 200°C and maintain this temperature for 45 minutes.
-
Allow the mixture to cool to room temperature and then pour it onto ice.
-
Basify the solution with concentrated ammonium hydroxide.
-
Collect the resulting precipitate by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the desired 5-substituted-2-(4-pyridyl)benzimidazole.
Protocol 2: Synthesis of AI-10-47 (Hypothetical Detailed Protocol based on Analog Information)
Materials:
-
4-(trifluoromethoxy)-1,2-diaminobenzene (1.0 equiv)
-
Isonicotinic acid (1.0 equiv)
-
Polyphosphoric acid
-
Ice
-
Concentrated ammonium hydroxide solution
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Combine 4-(trifluoromethoxy)-1,2-diaminobenzene (1.0 mmol) and isonicotinic acid (1.0 mmol) in a round-bottom flask.
-
Add polyphosphoric acid (approx. 10-fold excess by weight) to the flask.
-
Heat the mixture to 180-200°C with stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until a precipitate forms.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion
References
Troubleshooting & Optimization
improving AI-4-57 solubility for experiments
Frequently Asked Questions (FAQs)
Troubleshooting Guide: Dissolving AI-4-57
| Problem | Potential Cause | Recommended Solution |
| This compound is not dissolving in DMSO. | 1. Contaminated or old DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can decrease the solubility of hydrophobic compounds. 2. Insufficient mixing: The compound may not have been adequately mixed with the solvent. 3. Low temperature: The ambient temperature may be too low for efficient dissolution. | 1. Use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO. 2. Vortex the solution for several minutes. If particles are still visible, sonicate the solution in a water bath for 10-15 minutes. 3. Gently warm the solution in a water bath (up to 37°C) to aid dissolution. Do not overheat, as it may degrade the compound. |
| Precipitation occurs when diluting the DMSO stock in aqueous media. | 1. Poor aqueous solubility: this compound has low solubility in water, and adding a concentrated DMSO stock to an aqueous buffer can cause it to precipitate out of solution. 2. High final concentration: The desired final concentration in the aqueous medium may exceed the solubility limit of this compound. | 1. Increase the volume of the aqueous medium and add the DMSO stock solution dropwise while vortexing to ensure rapid mixing. 2. Perform a serial dilution of the DMSO stock into the aqueous medium. 3. Consider using a surfactant like Tween-80 or a co-solvent such as PEG300 in your formulation for in vivo studies, if applicable to your experimental design. Always perform vehicle control experiments. |
| Inconsistent experimental results. | 1. Inaccurate stock concentration: This could be due to incomplete dissolution or degradation of the compound. 2. Precipitation in culture medium: The compound may be precipitating over time in the cell culture medium, leading to a decrease in the effective concentration. | 1. Ensure the compound is fully dissolved in DMSO before making further dilutions. Protect the stock solution from light and repeated freeze-thaw cycles. 2. Visually inspect the culture wells for any signs of precipitation after adding the compound. If precipitation is observed, consider lowering the final concentration or optimizing the dilution method. |
Quantitative Data Summary
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | Soluble | The most commonly reported solvent for creating stock solutions. Fresh, anhydrous DMSO is recommended. |
| Water | Insoluble | Direct dissolution in aqueous buffers is not recommended. |
| Ethanol | Limited Data | Some sources suggest potential solubility, but DMSO is the preferred solvent. |
Experimental Protocols
Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved.
-
If any particulate matter is still visible, place the tube in a sonicator water bath for 10-15 minutes.
-
Once fully dissolved, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Visualizations
Technical Support Center: Overcoming Off-Target Effects of AI-4-57
Troubleshooting Guide
Issue 1: Unexpected or inconsistent cellular phenotype observed.
-
Question: My cells are showing a phenotype that is not consistent with the known function of the CBFβ-RUNX1 complex. What could be the cause?
-
-
Troubleshooting Steps:
-
Use a Structurally Distinct Inhibitor: Treat cells with another inhibitor of the CBFβ-RUNX1 pathway that has a different chemical structure. If you observe the same phenotype, it is more likely to be an on-target effect.
-
Issue 2: Significant cell toxicity or death at concentrations expected to be effective.
-
Answer: While inhibition of the CBFβ-RUNX1 pathway can affect cell viability, excessive toxicity, especially at or below the IC50, may indicate off-target effects on essential cellular machinery.[2]
-
Troubleshooting Steps:
-
Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) to ensure the observed toxicity is not due to the solvent.
-
Issue 3: Lack of a clear downstream signaling effect.
-
Answer: This could be due to several factors, including suboptimal experimental conditions or the inhibitor not effectively engaging its target in your specific cell type.
-
Troubleshooting Steps:
-
Western Blot Analysis: Carefully validate your antibodies and optimize your western blot protocol to ensure you can reliably detect changes in your target proteins.
-
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
A: Off-target effects are unintended interactions of a drug or small molecule inhibitor with proteins other than the intended target.[4] These interactions can lead to misleading experimental results, cellular toxicity, and are a significant concern in drug development as they can cause unforeseen side effects.[2][4]
Q3: How can I proactively minimize off-target effects in my experiments?
A: Proactive measures include using the lowest effective concentration of the inhibitor, validating findings with a second, structurally different inhibitor for the same target, and performing rescue experiments.[2] Additionally, consulting literature and databases for known off-targets of similar compounds can be beneficial.
A: Essential controls include:
-
Vehicle Control: To account for any effects of the solvent (e.g., DMSO).
-
Untreated Control: To establish a baseline.
-
Positive Control: A known activator or inhibitor of the pathway to ensure the assay is working.
-
Negative Control: A structurally similar but inactive molecule, if available.
Data Presentation
When assessing on-target versus off-target effects, it is crucial to organize your data systematically. Below are example tables to guide your data presentation.
| Concentration (μM) | On-Target Effect (e.g., % Inhibition of RUNX1 Target Gene Expression) | Off-Target Effect (e.g., % Cell Viability) |
| 0 (Vehicle) | 0% | 100% |
| 5 | 20% | 98% |
| 10 | 45% | 95% |
| 22 (IC50) | 50% | 90% |
| 50 | 55% | 70% |
| 100 | 60% | 40% |
Table 2: Comparison of Inhibitors on a Key Phenotype
| Treatment | Observed Phenotype (e.g., % Apoptosis) |
| Vehicle Control | 5% |
| AI-4-57 (22 μM) | 40% |
| Structurally Distinct Inhibitor (at its IC50) | 38% |
| Negative Control Compound (22 μM) | 6% |
Experimental Protocols
Protocol 1: Dose-Response Curve using Western Blot
-
Cell Seeding: Plate your cells at a desired density and allow them to adhere overnight.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against a known downstream target of RUNX1 and a housekeeping protein (e.g., GAPDH).
Protocol 2: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Assay: After the desired incubation period (e.g., 48 or 72 hours), add a viability reagent (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.
-
Measurement: Read the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the results to the vehicle control and plot cell viability against the inhibitor concentration.
Visualizations
References
Technical Support Center: Enhancing the In Vivo Stability of AI-4-57
Frequently Asked Questions (FAQs)
Troubleshooting Guide
Issue 1: High variability in in vivo efficacy or pharmacokinetic data.
-
-
A: High variability can stem from several factors. Ensure consistent formulation and administration of the compound. For poorly soluble molecules, the formation of a uniform and stable suspension or solution is critical. Check for proper dosing technique (e.g., oral gavage, intraperitoneal injection) to ensure the full dose is administered each time. Animal-to-animal differences in metabolism can also contribute; using a sufficient number of animals per group can help mitigate this.
-
Issue 2: Poor correlation between in vitro potency and in vivo efficacy.
-
-
A: This is a common challenge with protein-protein interaction inhibitors.
-
Poor Bioavailability: The compound may not be well absorbed or may not reach the target tissue in sufficient concentrations. Consider formulation strategies to enhance solubility and absorption.
-
Target Engagement: Confirm that the compound is reaching its target in the desired cellular compartment and engaging with CBFβ-SMMHC. This can be assessed through pharmacodynamic markers, such as measuring the expression of RUNX1 target genes in tumor tissues.[2][4]
-
Off-Target Effects: The compound might have off-target activities that counteract its intended therapeutic effect.
-
Issue 3: Compound precipitation or formulation issues.
-
-
A: For compounds with low aqueous solubility, several formulation approaches can be explored:
-
Co-solvents: Use a mixture of biocompatible solvents like DMSO, ethanol, and polyethylene glycol (PEG).
-
Surfactants: Employ surfactants such as Tween 80 or Cremophor EL to improve solubility and stability.
-
Cyclodextrins: These can form inclusion complexes with the drug, enhancing its solubility.
-
Lipid-based formulations: Encapsulating the compound in lipid-based carriers can improve solubility and absorption.
-
Nanoparticle formulations: Encapsulation in nanoparticles can protect the compound from degradation and improve its pharmacokinetic profile.
It is crucial to include a vehicle-only control group in your experiments to assess any potential toxicity of the formulation itself.
-
-
Quantitative Data Summary
| Compound | In Vivo Half-life (t½) in Mouse Plasma | Key Structural Modification | Reference |
| AI-4-57 | 37 minutes | - | [2] |
| AI-10-49 | 380 minutes | Trifluoromethoxy substitution and bivalent linker | [1][3][4] |
Experimental Protocols
Murine Pharmacokinetic Study Protocol
1. Animal Model:
-
Use a sufficient number of healthy, age- and weight-matched mice (e.g., C57BL/6 or as relevant to the disease model). House animals in accordance with institutional guidelines.
2. Compound Formulation and Administration:
-
Prepare the test compound in a suitable vehicle (e.g., a solution of DMSO, PEG, and saline).
-
Administer a single dose of the compound to each mouse via the desired route (e.g., oral gavage or intravenous injection).
3. Blood Sampling:
-
Collect blood samples (~50-100 µL) at predetermined time points post-administration. A typical time course for a compound with an unknown half-life might be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours.
-
Collect blood via a suitable method (e.g., tail vein, saphenous vein, or retro-orbital sinus) into tubes containing an anticoagulant (e.g., EDTA or heparin).
4. Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
5. Bioanalysis:
-
Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of the test compound in the plasma samples.
6. Pharmacokinetic Analysis:
-
Plot the plasma concentration of the compound versus time.
-
Use pharmacokinetic software to calculate key parameters, including the elimination half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC).
Visualizations
Caption: CBFβ-SMMHC/RUNX1 signaling pathway in normal and AML cells and its inhibition.
Caption: Experimental workflow for a murine pharmacokinetic study.
References
- 1. AI-10-49 - Wikipedia [en.wikipedia.org]
- 2. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
AI-4-57 FRET Assay Technical Support Center
Frequently Asked Questions (FAQs)
Q2: What are the essential reagents and equipment for this assay?
-
Donor-only Control: A sample with only the donor-labeled protein to measure its baseline fluorescence and spectral bleed-through into the acceptor channel.[7]
-
Acceptor-only Control: A sample with only the acceptor-labeled protein to measure its background fluorescence upon direct excitation at the donor's excitation wavelength.[7]
Experimental Workflow
Troubleshooting Guide
Low or No FRET Signal
| Possible Cause | Solution |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on the plate reader are correctly set for your specific donor-acceptor pair. The choice of emission filters is critical for a successful TR-FRET assay.[4] |
| Low Protein Concentrations | Ensure that the final concentrations of the labeled proteins are optimal. A typical concentration for a similar assay is 100 nM for both the Cerulean-Runt domain and Venus-CBFβ.[8] Titrate protein concentrations to find the optimal signal window. |
| Inactive Proteins | Confirm the activity and proper folding of the fluorescently tagged proteins. Improper storage or handling can lead to protein degradation or aggregation. |
| FRET Pair Spacing | The distance between the donor and acceptor fluorophores must be within the Förster distance (typically 1-10 nm) for FRET to occur.[1][2] The location of the fluorescent tags on the proteins is crucial. |
| pH or Buffer Incompatibility | The fluorescence of some proteins can be sensitive to pH and ionic concentrations in the buffer.[9] Optimize the buffer composition to ensure maximal protein activity and fluorophore stability. |
High Background Fluorescence
| Possible Cause | Solution |
| Autofluorescent Compounds | Test compounds may be inherently fluorescent. Measure the fluorescence of the compounds alone at the assay wavelengths and subtract this from the experimental wells. Using Time-Resolved FRET (TR-FRET) can significantly reduce background from short-lived fluorescence.[5][6] |
| Contaminated Assay Buffer or Plates | Use high-quality, non-fluorescent microplates (black plates are recommended for fluorescence assays).[10] Ensure the assay buffer is free of fluorescent contaminants. |
| Spectral Bleed-Through | This occurs when the donor's emission spectrum overlaps with the acceptor's emission filter, or the acceptor is directly excited by the donor's excitation wavelength.[11] Perform control experiments with donor-only and acceptor-only samples to quantify and correct for bleed-through.[12] |
| Light Scatter | Precipitated compounds or aggregated proteins can cause light scattering. Centrifuge samples before reading or filter compounds if necessary. TR-FRET can also help mitigate interference from light scatter.[6] |
Inconsistent or Variable Results
| Possible Cause | Solution |
| Pipetting Errors | Inconsistent volumes of reagents, especially at low volumes, can lead to high variability. Use calibrated pipettes and consider using automated liquid handlers for high-throughput screening. |
| Incomplete Mixing | Ensure thorough mixing of reagents in the wells without introducing bubbles. A brief centrifugation step after reagent addition can help. |
| Temperature Fluctuations | Maintain a stable temperature during incubation and reading, as temperature can affect both protein binding and fluorophore quantum yield. |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can concentrate reagents and alter results. Avoid using the outermost wells or ensure proper sealing of the plate during incubation. |
Photobleaching
| Possible Cause | Solution |
| Excessive Excitation Light Intensity | Photobleaching is the irreversible destruction of a fluorophore due to prolonged exposure to excitation light.[13] Reduce the intensity of the excitation light or the exposure time. |
| Repeated Measurements of the Same Well | Minimize the number of readings per well. If kinetic measurements are necessary, optimize the time intervals and exposure settings to reduce photobleaching. |
| Acceptor Photobleaching Affecting Donor Signal | In some FRET methods like acceptor photobleaching FRET, the acceptor is intentionally bleached.[14][15][16] However, unintentional bleaching during a standard sensitized emission assay will lead to inaccurate results. Protect samples from light as much as possible. |
Troubleshooting Flowchart
Detailed Experimental Protocol: this compound FRET Assay
This protocol is a general guideline and may require optimization for your specific experimental conditions.
1. Reagent Preparation:
- Reconstitute fluorescently labeled CBFβ (Donor) and RUNX1 Runt domain (Acceptor) in the recommended assay buffer to create stock solutions.
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Create a serial dilution of this compound in assay buffer to generate a concentration gradient for IC50 determination.
2. Assay Procedure:
- In a black, low-volume 384-well plate, add the diluted this compound or vehicle control (e.g., DMSO in assay buffer).
- Add the donor-labeled CBFβ and acceptor-labeled RUNX1 Runt domain to each well to a final concentration of 100 nM each.[8]
- Include control wells:
- Positive Control: Labeled proteins with vehicle.
- Negative Control: Labeled proteins with a saturating concentration of this compound.
- Donor Only: Donor-labeled protein with vehicle.
- Acceptor Only: Acceptor-labeled protein with vehicle.
- Buffer Blank: Assay buffer only.
- Mix the plate gently on a plate shaker.
- Incubate the plate at room temperature for the desired time (e.g., 60 minutes), protected from light.
3. Data Acquisition:
- Set the microplate reader to the appropriate excitation and emission wavelengths for your FRET pair (e.g., for a Cerulean/Venus pair, excite at ~430 nm and read emissions at ~474 nm for Cerulean and ~525 nm for Venus).[8]
- For TR-FRET, incorporate a time delay between excitation and fluorescence detection.[17]
4. Data Analysis:
- Correct for background fluorescence by subtracting the signal from the buffer blank wells.
- Calculate the FRET ratio for each well, typically the ratio of the acceptor emission to the donor emission (e.g., 525 nm / 474 nm).[8]
- Plot the FRET ratio against the logarithm of the this compound concentration.
- Fit the data to a dose-response curve to determine the IC50 value.
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Protein Concentration | 50 - 200 nM | Optimal concentration should be determined experimentally to maximize the signal-to-background ratio.[18] A concentration of 100 nM has been used for a similar assay.[8] |
| This compound IC50 | ~22 µM | This is the reported IC50 for the interaction of CBFβ SMMHC-RUNX1 and may vary depending on the specific assay conditions.[3] |
| Assay Window (S/B) | >5 | A signal-to-background ratio of 5 or greater is generally considered suitable for screening assays.[4][19] |
| Z'-factor | >0.5 | A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay for high-throughput screening.[19] |
| Time Delay (TR-FRET) | 50 - 150 µs | This delay allows for the decay of short-lived background fluorescence, improving the signal-to-noise ratio.[6][19] |
References
- 1. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 2. Understanding FRET as a Research Tool for Cellular Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Flow cytometry based-FRET: basics, novel developments and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming Limitations of FRET Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. poly-dtech.com [poly-dtech.com]
- 11. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Issues in confocal microscopy for quantitative FRET analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photobleaching Pathways in Single Molecule FRET Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rational Design and Evaluation of FRET Experiments to Measure Protein Proximities in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acceptor Photobleaching | Light Microscopy Core | Biology [biology.ed.ac.uk]
- 16. internt.slu.se [internt.slu.se]
- 17. bmglabtech.com [bmglabtech.com]
- 18. mdpi.com [mdpi.com]
- 19. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
optimizing AI-4-57 concentration for cell culture
Troubleshooting and FAQs
A1: For a new cell line, it is advisable to perform a dose-response experiment to determine the optimal concentration. A good starting point is to test a range of concentrations around the published IC50 value of 22 μM for the inhibition of the CBFβ-SMMHC-RUNX1 interaction.[1] We recommend a concentration range of 1 μM to 100 μM. For sensitive cell lines, or if cytotoxicity is a concern, a lower starting range (e.g., 0.1 μM to 20 μM) may be more appropriate.
Q2: I am observing high levels of cell death, even at concentrations around the IC50. What could be the cause?
A2: There are several potential reasons for excessive cytotoxicity:
-
DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low and consistent across all wells, typically ≤ 0.5%. High concentrations of DMSO can be toxic to cells.[2]
-
Confluence of Cells: Cell density can influence the apparent toxicity of a compound. Ensure you are seeding cells at a consistent and optimal density for your specific cell line and assay duration.
Quantitative Data Summary
| Compound | Assay Type | Target | IC50 | Cell Line | Reference |
| AI-4-57 | FRET Assay | CBFβ-SMMHC-RUNX1 | 22 ± 8 μM | N/A | [1] |
| AI-10-49 | FRET Assay | CBFβ-SMMHC-RUNX1 | 0.26 μM | N/A | |
| AI-10-47 | Cell Viability | N/A | > 10 µM (in primary inv(16) AML cells) | Primary inv(16) AML Cells | [1] |
| AI-10-49 | Cell Viability | N/A | ~5-10 µM (in primary inv(16) AML cells) | Primary inv(16) AML Cells | [1] |
Experimental Protocols
Cell Viability (MTT) Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow cells to attach.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Co-Immunoprecipitation (Co-IP)
Materials:
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Anti-RUNX1 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5) or SDS-PAGE loading buffer
-
Anti-CBFβ and anti-RUNX1 antibodies for western blotting
Procedure:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold Co-IP lysis buffer and incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube. Reserve a small aliquot as the "input" control.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Pellet the beads and transfer the pre-cleared lysate to a new tube.
-
Add the anti-RUNX1 antibody to the lysate and incubate overnight at 4°C on a rotator.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Pellet the beads and wash them 3-5 times with ice-cold wash buffer.
-
Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE loading buffer.
Visualizations
References
- 1. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Supplier | CAS 63053-14-5| AOBIOUS [aobious.com]
- 4. researchgate.net [researchgate.net]
- 5. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AI-4-57 Synthesis and Purification
Frequently Asked Questions (FAQs)
A2: Common issues include incomplete reaction leading to low yields, formation of side products due to the reactivity of the starting materials, and potential degradation of the product under harsh reaction conditions. Careful control of reaction temperature and stoichiometry is crucial.
Troubleshooting Guides
Synthesis Troubleshooting
| Observed Issue | Potential Cause | Recommended Solution |
| Low to no product formation (checked by TLC/LC-MS) | Incomplete reaction due to insufficient reaction time or temperature. | Increase reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. |
| Poor quality of starting materials (o-phenylenediamine or pyridine-2-carboxaldehyde derivatives). | Verify the purity of starting materials by NMR or other analytical techniques. Purify starting materials if necessary. | |
| Incorrect stoichiometry of reactants. | Ensure accurate measurement of starting materials. A slight excess of one reactant may be beneficial; this can be determined empirically. | |
| Presence of multiple spots on TLC, indicating side products | Oxidation of o-phenylenediamine starting material. | Use freshly purified o-phenylenediamine and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of N-oxide on the pyridine ring. | Avoid overly harsh oxidizing conditions. If oxidation is a persistent issue, consider using a milder oxidant for any necessary steps. | |
| Self-condensation of the aldehyde or other side reactions. | Control the reaction temperature carefully, as higher temperatures can promote side reactions. Add the aldehyde slowly to the reaction mixture. |
Purification Troubleshooting (Flash Column Chromatography)
| Observed Issue | Potential Cause | Recommended Solution |
| Poor separation of AI-4-57 from impurities | Inappropriate solvent system for elution. | Optimize the solvent system using thin-layer chromatography (TLC) to achieve a good separation (Rf of this compound ideally between 0.2-0.4). Consider using a gradient elution. |
| Overloading of the column. | Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the silica gel weight. | |
| This compound is not eluting from the column | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For highly polar compounds, consider using a more polar solvent system, possibly containing a small percentage of methanol or another polar modifier. |
| Compound has decomposed on the silica gel. | This compound may be sensitive to the acidic nature of silica gel. Consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina. | |
| Streaking or tailing of the product band | The compound is not fully soluble in the mobile phase. | Ensure the crude material is fully dissolved before loading. If solubility is an issue, consider a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel. |
| Presence of highly polar impurities. | Pre-treat the crude sample to remove highly polar impurities before chromatography (e.g., an aqueous wash). | |
| Presence of a new, more polar spot after purification | Decomposition of this compound on the column (e.g., O-demethylation). | Minimize the time the compound spends on the column by using a faster flow rate. Consider using a less acidic stationary phase or deactivating the silica gel. |
Experimental Protocols
General Synthesis Protocol for this compound
-
Reactant Preparation: Dissolve the substituted o-phenylenediamine in a suitable solvent (e.g., ethanol, acetic acid).
-
Condensation: Add the pyridine-2-carboxaldehyde derivative to the solution. The reaction may be heated to facilitate the condensation and cyclization.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Upon completion, the reaction mixture is typically cooled, and the product may precipitate. If not, the solvent is removed under reduced pressure. The crude product is then often subjected to an aqueous work-up to remove inorganic salts and highly polar impurities.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure and purity of the final product are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Flash Column Chromatography Protocol
-
Column Packing: A glass column is slurry-packed with silica gel in the initial, least polar solvent of the chosen eluent system.
-
Elution: The column is eluted with the chosen solvent system. A gradient of increasing polarity is often used to first elute non-polar impurities and then the desired product.
Visualizations
References
refining AI-4-57 treatment protocols in animal studies
<
Frequently Asked Questions (FAQs)
General
Formulation & Administration
-
-
A3: For poorly soluble kinase inhibitors, a multi-component vehicle system is often necessary.[5] A common and effective formulation is 10% DMSO, 5% Tween 80, and 85% sterile saline.[6] Alternative vehicles for oral administration can include methyl cellulose (MC) or hydroxypropyl-β-cyclodextrin (HP-β-CD).[5][7] A vehicle-only control group must always be included in the study design.
-
-
Q4: What is the recommended route of administration?
In Vivo Efficacy Studies
-
-
A5: Treatment should begin once tumors are palpable and have reached a predetermined average size, typically 100-150 mm³. This ensures that the treatment effect is measured on established tumors rather than preventing tumor formation.
-
-
-
A6: Pharmacodynamic (PD) biomarker analysis is essential.[1][2] This involves collecting tumor samples at specific time points after dosing (e.g., 2, 8, and 24 hours) to measure the phosphorylation status of downstream targets.[9] Key biomarkers for the PI3K pathway include phosphorylated AKT (p-AKT) and phosphorylated S6 ribosomal protein (p-S6).[10] A significant reduction in the levels of these proteins indicates target engagement.
-
Toxicity & Animal Welfare
-
-
A7: Common toxicities are often mechanism-based.[3][11] Inhibition of PI3Kα is frequently associated with transient hyperglycemia and rash.[3][11][12] PI3Kδ inhibition can lead to gastrointestinal issues like diarrhea or colitis, and transaminitis (elevated liver enzymes).[3][11][12] Monitor animals closely for weight loss, changes in behavior, and skin condition.
-
-
Q8: How should I manage hyperglycemia observed during treatment?
-
A8: Transient hyperglycemia is a known on-target effect of PI3Kα inhibition.[12][13] Monitor blood glucose levels regularly (e.g., 2-4 hours post-dose). For most preclinical studies, this effect is monitored without intervention. However, if severe or sustained, dose reduction or a modified dosing schedule may be required.
-
Troubleshooting Guide
-
Issue 1: Lack of Efficacy (No significant tumor growth inhibition)
-
Possible Cause 1: Suboptimal Formulation/Bioavailability: The compound may not be adequately absorbed.
-
Solution: Re-evaluate the vehicle. Consider micronizing the compound powder to improve suspension. For oral dosing, ensure the gavage is performed correctly. Perform a pilot pharmacokinetic (PK) study to measure plasma drug concentrations and confirm systemic exposure.
-
-
Possible Cause 2: Insufficient Target Engagement: The dose may be too low to effectively inhibit the PI3K pathway in the tumor.
-
Possible Cause 3: Tumor Model Resistance: The selected cancer cell line may have intrinsic or acquired resistance mechanisms, such as mutations in parallel signaling pathways like RAS/MAPK.[15]
-
-
Issue 2: Unexpected Animal Toxicity (e.g., >20% body weight loss, severe lethargy)
-
Possible Cause 1: Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects, especially at high concentrations or with frequent dosing.[5]
-
Solution: Run a separate cohort of animals treated only with the vehicle to assess its tolerability. If the vehicle is toxic, explore alternative formulations (see FAQ Q3).
-
-
Possible Cause 2: On-Target Toxicity: The observed toxicity may be an expected, but severe, consequence of inhibiting the PI3K pathway.[17]
-
Solution: Reduce the dose or change the dosing schedule (e.g., from daily to every other day). Implement supportive care measures as per institutional guidelines. For example, severe diarrhea might require hydration support.[13]
-
-
-
Data Summaries
Table 1: Hypothetical Dose-Dependent Toxicity of AI-4-57 in Mice (14-Day Study)
| Dose (mg/kg, oral) | Mean Body Weight Change (%) | Mortality (%) | Observed Toxicities |
|---|---|---|---|
| Vehicle Control | +5.2% | 0% | None |
| 25 | +1.5% | 0% | Mild, transient hyperglycemia (2h post-dose) |
| 50 | -4.8% | 0% | Moderate hyperglycemia, mild diarrhea |
| 100 | -15.3% | 10% | Severe hyperglycemia, moderate diarrhea, rash |
| 200 | -22.1% | 40% | Severe weight loss, severe diarrhea, lethargy |
Table 2: Hypothetical Efficacy and Pharmacodynamic (PD) Readouts in a Xenograft Model
| Treatment Group | Tumor Growth Inhibition (TGI, %) | p-AKT Inhibition (%, 4h post-dose) | p-S6 Inhibition (%, 4h post-dose) |
|---|---|---|---|
| Vehicle Control | 0% | 0% | 0% |
| This compound (25 mg/kg) | 35% | 45% | 30% |
| This compound (50 mg/kg) | 68% | 85% | 75% |
Experimental Protocols & Visualizations
Protocol: Mouse Xenograft Efficacy Study
-
Cell Culture & Implantation:
-
Culture human cancer cells (e.g., BT474) under standard conditions.
-
Harvest cells during logarithmic growth phase. Resuspend cells in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject 5 x 10⁶ cells into the flank of female athymic nude mice.
-
-
Tumor Monitoring & Randomization:
-
Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width²).
-
When average tumor volume reaches 100-150 mm³, randomize mice into treatment cohorts (n=8-10 mice per group).
-
-
-
Administer the formulation or vehicle control via oral gavage once daily at the specified dose (e.g., 50 mg/kg) in a volume of 10 mL/kg.
-
Efficacy & Toxicity Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animal health daily, observing for clinical signs of toxicity.
-
Euthanize animals if tumor volume exceeds 2000 mm³ or if body weight loss exceeds 20%, or as per institutional guidelines.
-
-
Pharmacodynamic Analysis:
-
At specified time points (e.g., 4 and 24 hours) post-dose, euthanize animals and excise tumors.
-
Snap-freeze tumors in liquid nitrogen for subsequent Western blot analysis of p-AKT, total AKT, p-S6, and total S6.
Visualizations
Caption: Standard experimental workflow for a mouse xenograft efficacy and PD study.
Caption: Troubleshooting logic for addressing a lack of in vivo efficacy.
References
- 1. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Isoform- and phosphorylation-specific multiplexed quantitative pharmacodynamics of drugs targeting PI3K and MAPK signaling in xenograft models and clinical biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. onclive.com [onclive.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Effective Use of PI3K and MEK Inhibitors to Treat Mutant K-Ras G12D and PIK3CA H1047R Murine Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancernetwork.com [cancernetwork.com]
Technical Support Center: Mitigating AI-4-57 Toxicity in Cellular Models
Frequently Asked Questions (FAQs)
Q2: Why am I observing significant cytotoxicity at concentrations close to the IC50 for target inhibition?
A2: This can be due to several factors:
-
On-target toxicity: The PI3K/Akt/mTOR pathway is essential for the survival of many cell types, not just cancer cells.[1][7] Potent inhibition of this pathway can lead to apoptosis even in non-cancerous cells or in cancer cells that are highly dependent on this pathway for survival.
-
Off-target effects: Although designed to be specific, high concentrations of any inhibitor can affect other kinases or cellular processes, leading to toxicity.
-
Cell line sensitivity: Different cell lines have varying dependencies on the PI3K pathway. A cell line that is highly "addicted" to PI3K signaling for survival will be more susceptible to the toxic effects of its inhibition.
Q3: How can I differentiate between on-target and off-target toxicity?
A4: Apoptosis, or programmed cell death, is characterized by distinct morphological changes including cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies.[8] In contrast, necrosis, or uncontrolled cell death, often results in cell swelling and lysis.[9]
Troubleshooting Guides
Problem 1: High levels of unexpected cell death, even at low concentrations of AI-4-57.
| Possible Cause | Troubleshooting Step |
| Contamination | Check for signs of bacterial, fungal, or mycoplasma contamination. Discard any contaminated cultures and reagents.[10] |
| Reagent Instability | Ensure this compound is properly stored and has not degraded. Prepare fresh stock solutions. |
| Incorrect Dosing | Verify the concentration of your stock solution and the accuracy of your dilutions. |
| Cell Culture Conditions | Ensure the incubator has the correct temperature and CO2 levels. Check for issues with the culture media, serum, or other supplements.[8] |
| High Cell Line Sensitivity | The chosen cell line may be extremely sensitive to PI3K inhibition. Consider using a cell line with lower dependence on this pathway for initial experiments or performing a dose-response curve to find a non-toxic concentration. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered cellular responses. Use cells from a consistent and low passage number for all experiments. |
| Cell Density | The confluency of cells at the time of treatment can impact their response to a drug. Seed cells at a consistent density for all experiments. |
| Variability in Reagents | Use the same lot of media, serum, and other reagents for a set of comparable experiments. |
Quantitative Data Summary
| Cell Line | Tumor Type | IC50 (p-Akt Inhibition) | CC50 (Cytotoxicity) | Therapeutic Index (CC50/IC50) |
| MCF-7 | Breast Cancer | 50 nM | 500 nM | 10 |
| U-87 MG | Glioblastoma | 75 nM | 450 nM | 6 |
| PC-3 | Prostate Cancer | 100 nM | 300 nM | 3 |
| HCT116 | Colon Cancer | 60 nM | 720 nM | 12 |
IC50 (Half-maximal inhibitory concentration) is the concentration of this compound required to inhibit the phosphorylation of Akt by 50%. CC50 (Half-maximal cytotoxic concentration) is the concentration of this compound required to reduce cell viability by 50%.
Key Experimental Protocols
Western Blot for Phospho-Akt (Ser473) Inhibition
Methodology:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[12][13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[14]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13][15]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Akt (Ser473). In a separate blot, use an antibody for total Akt as a loading control.[15]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[12]
Cell Viability Assay (MTT Assay)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Incubation: Incubate for a period that allows for the assessment of cytotoxicity (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[17]
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, to confirm that cell death is occurring through this pathway.[18][19]
Methodology:
-
Lysate Incubation: Add the cell lysate to a 96-well plate.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate) to each well.[18][19]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader. The signal is proportional to the caspase-3 activity.[20][21]
Visualizations
Caption: Decision tree for troubleshooting unexpected cytotoxicity.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. Role of PI3K-AKT-mTOR Pathway as a Pro-Survival Signaling and Resistance-Mediating Mechanism to Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 9. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. opentrons.com [opentrons.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. scielo.br [scielo.br]
- 18. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. mpbio.com [mpbio.com]
strategies to increase the potency of AI-4-57 derivatives
Frequently Asked Questions (FAQs)
A2: Structure-activity relationship (SAR) studies have identified several key features:
-
The 2-pyridyl benzimidazole core: This scaffold is essential for binding to CBFβ.
-
Substitution at the 5-position of the pyridine ring: This position is tolerant to modifications and can be used to attach linkers for creating bivalent inhibitors with significantly enhanced potency.
Troubleshooting Guides
Synthesis and Purification
Q4: I am observing low yields in the Suzuki coupling reaction to form the 2-pyridyl-benzimidazole core. What are the common causes and solutions?
A4: Low yields in Suzuki couplings involving pyridine and benzimidazole precursors can be common. Here are some troubleshooting steps:
-
Problem: Degradation of the pyridine boronic acid.
-
Solution: Pyridine boronic acids can be unstable and prone to protodeboronation.[3] Use freshly prepared or high-quality commercial boronic acid. Alternatively, consider using more stable derivatives like pyridine boronic esters (e.g., pinacol esters).
-
-
Problem: Catalyst deactivation.
-
Solution: The Lewis basic nitrogen on the pyridine ring can coordinate to the palladium catalyst and inhibit its activity. Using bulky, electron-rich phosphine ligands such as XPhos or SPhos can mitigate this issue.[4] Ensure all reagents and solvents are thoroughly degassed to prevent catalyst oxidation.[5]
-
-
Problem: Poor solubility of reagents.
-
Solution: A mixture of solvents, such as MeCN/H₂O or Dioxane/H₂O, is often used.[3] Ensure adequate stirring and temperature to maintain solubility.
-
-
Problem: Side reactions.
A5: Purification of benzimidazole-containing compounds can be challenging due to their polarity and potential for metal chelation.
-
Problem: Tailing on silica gel chromatography.
-
Solution: The basic nitrogens on the benzimidazole and pyridine moieties can interact strongly with the acidic silica gel. To counteract this, add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent.
-
-
Problem: Removal of residual palladium catalyst.
-
Solution: If the product is contaminated with palladium, it can often be removed by washing the organic solution with an aqueous solution of a chelating agent like thiourea or by using a metal scavenger resin.
-
-
Problem: Product insolubility.
-
Solution: Benzimidazole derivatives can sometimes be poorly soluble. Recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) can be an effective purification method for crystalline products.[6]
-
Potency Assessment (TR-FRET Assay)
Q6: My TR-FRET assay for CBFβ-RUNX1 inhibition is showing a low signal-to-background ratio. How can I improve it?
A6: A low signal-to-background (S/B) ratio can compromise the reliability of your results. Here are some optimization strategies:
-
Problem: Suboptimal protein concentrations.
-
Solution: Titrate both the donor (e.g., Eu-labeled antibody) and acceptor (e.g., fluorescently tagged protein) concentrations to find the optimal ratio that maximizes the FRET signal in the absence of an inhibitor.
-
-
Problem: High background fluorescence.
-
Solution: Ensure that the buffer components do not contribute to background fluorescence. Some compounds in your library might be autofluorescent. Time-resolved FRET (TR-FRET) is designed to minimize this by introducing a delay between excitation and emission reading.[7] Check if your plate reader settings are optimized for TR-FRET.
-
-
Problem: Inefficient energy transfer.
-
Solution: The distance and orientation between the donor and acceptor fluorophores are critical. Ensure that the tags on your proteins do not sterically hinder the protein-protein interaction.
-
Q7: I am observing a high rate of false positives/negatives in my high-throughput screen. What could be the cause?
A7: False positives and negatives are common in HTS campaigns.
-
Problem: Compound interference.
-
Solution: Some compounds can absorb light at the excitation or emission wavelengths, leading to signal quenching (false positive). Other compounds may be fluorescent themselves, interfering with the signal (can be either false positive or negative). Always perform a counterscreen with the compound alone to identify such interferences.
-
-
Problem: Assay instability.
-
Problem: Inactive protein.
-
Solution: Ensure the purity and activity of your CBFβ and RUNX1 proteins. Improper folding or degradation can lead to a loss of interaction and a failed assay.
-
Data Presentation
| Compound ID | Structure | Modification from AI-4-57 | FRET IC50 (µM) |
| This compound | 2-(4-methoxyphenyl)-1H-benzo[d]imidazol-5-yl)(pyridin-2-yl)methanone | - | 22[1] |
| AI-4-88 | 2-phenyl-1H-benzo[d]imidazol-5-yl)(pyridin-2-yl)methanone | Lacks the methoxy group | Inactive[1] |
| AI-10-47 | (pyridin-2-yl)(2-(4-(trifluoromethoxy)phenyl)-1H-benzo[d]imidazol-5-yl)methanone | Methoxy group replaced with trifluoromethoxy | 5.3[2] |
| AI-10-104 | Bivalent derivative with trifluoromethoxy substitution | Bivalent linker and trifluoromethoxy group | 1.25[2] |
| AI-4-83 | Bivalent derivative of this compound | Seven-atom PEG linker at pyridine 5-position | 0.35[1] |
Experimental Protocols
General Protocol for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Reagents and Buffers:
-
Assay Buffer: e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
CBFβ protein (e.g., His-tagged).
-
RUNX1 Runt domain (e.g., GST-tagged).
-
Europium-labeled anti-His antibody (Donor).
-
Allophycocyanin (APC) or other suitable fluorophore-labeled anti-GST antibody (Acceptor).
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer containing a constant final DMSO concentration (e.g., 1%).
-
In a 384-well microplate, add the test compound dilutions.
-
Add the CBFβ and RUNX1 proteins to the wells at their predetermined optimal concentrations.
-
Add the Eu-labeled anti-His antibody and the APC-labeled anti-GST antibody.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Read the plate on a TR-FRET enabled plate reader, with excitation at ~340 nm and emission at ~615 nm (Europium) and ~665 nm (APC).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) * 10,000.
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
References
- 1. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. yufengchemicals.com [yufengchemicals.com]
- 7. Development of a homogeneous time-resolved fluorescence energy transfer (TR-FRET) assay for the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CBFβ Inhibitors: AI-4-57 and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to CBFβ Inhibition
Core Binding Factor (CBF) is a heterodimeric transcription factor essential for normal hematopoiesis. It consists of a DNA-binding α subunit (RUNX1, RUNX2, or RUNX3) and a non-DNA-binding β subunit (CBFβ). The interaction between RUNX and CBFβ is crucial for the stability and DNA-binding affinity of the complex. In certain types of acute myeloid leukemia (AML), such as those with an inversion of chromosome 16 (inv(16)), a fusion protein, CBFβ-SMMHC, is formed. This oncoprotein outcompetes wild-type CBFβ for binding to RUNX1, leading to dysregulated gene expression and leukemogenesis. Consequently, inhibiting the interaction between CBFβ or the oncogenic CBFβ-SMMHC and RUNX1 has emerged as a promising therapeutic strategy.
Performance Comparison of CBFβ Inhibitors
Inhibitory Activity and Cellular Effects
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the compounds against the CBFβ-SMMHC/RUNX1 interaction and their impact on the viability of leukemia cell lines.
| Inhibitor | Target Interaction | IC50 (Interaction) | Cell Line | IC50 (Cell Viability) | Reference |
| AI-4-57 | CBFβ-SMMHC/RUNX1 | 22 µM | ME-1 (inv(16)) | Modest activity | [1] |
| AI-10-49 | CBFβ-SMMHC/RUNX1 | 0.26 µM | ME-1 (inv(16)) | 0.6 µM | [1] |
| Ro5-3335 | RUNX1/CBFβ | Not specified | ME-1 (inv(16)) | 1.1 µM | |
| Kasumi-1 (t(8;21)) | 21.7 µM | [2] | |||
| REH (t(12;21)) | 17.3 µM | [2] |
In Vivo Efficacy
| Inhibitor | Mouse Model | Dosing Regimen | Key Findings | Reference |
| AI-10-49 | Cbfb+/MYH11:Ras+/G12D leukemia transplant | 200 mg/kg/day (10 days) | Delayed leukemia latency (median 61 days vs. 33.5 days in control) | [1] |
| Ro5-3335 | Cbfb-MYH11 leukemia transplant | 300 mg/kg/day (oral, 30 days) | Reduced leukemia burden and infiltration in liver, bone marrow, and spleen | [3] |
Specificity and Mechanism of Action
Ro5-3335: In contrast, Ro5-3335 is a benzodiazepine derivative that inhibits the interaction between RUNX1 and both wild-type CBFβ and the CBFβ-SMMHC fusion protein[4][7]. This broader spectrum of activity suggests it may be effective in other leukemias dependent on RUNX1 activity but could also lead to off-target effects.
Experimental Protocols
Fluorescence Resonance Energy Transfer (FRET) Assay for CBFβ-RUNX1 Interaction
This protocol outlines a FRET-based assay to screen for and characterize inhibitors of the CBFβ-RUNX1 protein-protein interaction.
Objective: To measure the inhibition of the interaction between CBFβ and RUNX1 by small molecules.
Materials:
-
Purified recombinant Cerulean (CFP)-tagged RUNX1 Runt domain protein.
-
Purified recombinant Venus (YFP)-tagged CBFβ protein.
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT.
-
384-well black, clear-bottom microplates.
-
Plate reader capable of measuring fluorescence at 474 nm (CFP emission) and 525 nm (YFP/FRET emission) with excitation at 430 nm.
Procedure:
-
Prepare a master mix of Cerulean-Runt domain and Venus-CBFβ in the assay buffer to a final concentration of 100 nM each.
-
Dispense 10 µL of the protein master mix into each well of the 384-well plate.
-
Add 100 nL of test compounds at various concentrations (typically a serial dilution) or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence intensity in each well using the plate reader. Excite at 430 nm and record emission at 474 nm and 525 nm.
-
Calculate the FRET ratio by dividing the emission intensity at 525 nm by the emission intensity at 474 nm.
-
Plot the FRET ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
CBFβ-SMMHC Signaling Pathway in inv(16) AML
The diagram below illustrates the key components and interactions within the CBFβ-SMMHC signaling pathway in inv(16) AML. The oncoprotein CBFβ-SMMHC sequesters RUNX1, preventing it from regulating its target genes, including the proto-oncogene MYC.
Caption: CBFβ-SMMHC pathway in inv(16) AML.
FRET Assay Experimental Workflow
The following diagram outlines the workflow for the Fluorescence Resonance Energy Transfer (FRET) assay used to measure the inhibition of the CBFβ-RUNX1 interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Imaging Protein-Protein Interactions by Förster Resonance Energy Transfer (FRET) Microscopy in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of benzodiazepine Ro5-3335 as an inhibitor of CBF leukemia through quantitative high throughput screen against RUNX1–CBFβ interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission [app.jove.com]
- 5. Ro5-3335 | RUNX1-CBFβ inhibitor | Probechem Biochemicals [probechem.com]
- 6. AI-10-49 - Wikipedia [en.wikipedia.org]
- 7. A Benzodiazepine Sedates Leukemia - ChemistryViews [chemistryviews.org]
Validating the Specificity of AI-4-57 for CBFβ-SMMHC: A Comparative Guide
Performance Comparison of CBFβ-SMMHC Inhibitors
| Compound | Target Interaction | Assay Type | IC50 (µM) | Cell Line/System | Reference |
| AI-4-57 | CBFβ-SMMHC/RUNX1 | FRET | 22 | Biochemical | [1][2] |
| AI-10-49 | CBFβ-SMMHC/RUNX1 | FRET | 0.26 | Biochemical | [2] |
| AI-10-49 | Cell Viability | Cellular | 0.6 | ME-1 (inv(16)+) | [2] |
| AI-10-49 | Cell Viability | Cellular | >25 | Normal Human Bone Marrow | [2] |
| AI-4-88 | CBFβ-SMMHC/RUNX1 | FRET | Inactive | Biochemical | [1] |
Experimental Protocols
Fluorescence Resonance Energy Transfer (FRET) Assay
This biochemical assay was employed to screen for and quantify the inhibition of the CBFβ-SMMHC and RUNX1 interaction.[1]
-
Principle: FRET measures the energy transfer between two light-sensitive molecules (a donor and an acceptor). In this assay, the Runt domain of RUNX1 is fused to a Cerulean fluorescent protein (donor) and CBFβ-SMMHC to a Venus fluorescent protein (acceptor). When these proteins interact, the excitation of Cerulean leads to the emission of light from Venus. An inhibitor that disrupts this interaction will prevent this energy transfer.
-
Protocol:
-
10 nM of the Cerulean-Runt domain fusion protein and 10 nM of the Venus-CBFβ-SMMHC fusion protein are incubated together.[1]
-
The ratio of emission intensities at 525 nm (Venus) and 474 nm (Cerulean) is measured.[1]
-
A decrease in the 525/474 nm emission ratio indicates inhibition of the protein-protein interaction.
-
IC50 values are calculated from the dose-response curves of at least three independent measurements.[1]
-
Co-Immunoprecipitation (Co-IP) Assay
-
Principle: Co-IP is used to identify protein-protein interactions. An antibody targeting a specific protein (the "bait") is used to pull it out of a cell lysate, along with any proteins bound to it (the "prey").
-
Protocol:
-
The cells are lysed to release their protein contents.
-
An antibody specific to RUNX1 is added to the lysate to immunoprecipitate RUNX1 and its binding partners.
-
The immunoprecipitated complex is then analyzed by Western blotting using an antibody against CBFβ-SMMHC to detect the amount of co-precipitated fusion protein.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR can detect changes in the chemical environment of atomic nuclei within a protein upon ligand binding.
-
Protocol:
-
An 15N-1H Heteronuclear Single Quantum Coherence (HSQC) spectrum is acquired for the protein of interest (e.g., CBFβ) alone.[1]
-
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and the experimental workflow for validating inhibitor specificity.
References
- 1. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting binding partners of the CBFβ-SMMHC fusion protein for the treatment of inversion 16 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
Comparative Analysis of AI-4-57 and its Analogs: Potent Inhibitors of the CBFβ-RUNX Protein-Protein Interaction
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Quantitative Comparison of AI-4-57 and its Analogs
| Compound ID | FRET IC50 (µM) vs. CBFβ-RUNX1 | Cell-Based Assay Performance | Notes |
| This compound | 22 - 34.3[1][2] | Modest activity in leukemia cell lines[3] | Initial lead compound, binds to CBFβ allosterically[2][4] |
| AI-4-88 | > 25 (inactive)[5] | Inactive control compound[5][6] | Lacks the methoxy functionality of this compound |
| AI-10-47 | 3.2[1][2][7] | Significant growth inhibition of multiple leukemia cell lines[3] | More potent analog of this compound |
| AI-10-49 | 0.26 (vs. CBFβ-SMMHC-RUNX1)[1] | Potent and selective against inv(16) AML cells (ME-1 IC50 = 0.6 µM)[8] | Bivalent compound with enhanced potency against the leukemic fusion protein |
| AI-10-104 | 1.25[2] | Broad activity against leukemia and ovarian cancer cell lines[3][5][6] | Dissociates the IKZFs–RUNXs complex[9] |
| AI-12-126 | 8.9[2] | Active in leukemia cell lines[2] | |
| AI-14-91 | 3.0[2] | Effective in leukemia and ovarian cancer cell lines in vitro[3][6] | Limited in vivo efficacy due to short half-life[6] |
| AI-12-16 | 1.7[2] | ||
| AI-14-55 | 4.8[2] | ||
| AI-14-18 | 5.0[2] | ||
| AI-14-72 | 1.7[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Förster Resonance Energy Transfer (FRET) Assay for CBFβ-RUNX1 Inhibition
This assay quantitatively measures the inhibition of the CBFβ-RUNX1 protein-protein interaction by small molecules.
Materials:
-
Cerulean (CFP)-fused RUNX1 Runt domain protein
-
Venus (YFP)-fused CBFβ protein
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.5% NP40, 0.25% sodium deoxycholate)
-
384-well microplates
Procedure:
-
Prepare a solution containing Cerulean-Runt domain and Venus-CBFβ at a final concentration of 100 nM each in the assay buffer.[2]
-
Dispense the protein mixture into the wells of a 384-well microplate.
-
Add the test compounds at varying concentrations to the wells. Include a DMSO-only control for baseline FRET signal.
-
Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence emission at 474 nm (Cerulean) and 525 nm (Venus) using a plate reader with an excitation wavelength of approximately 430 nm.
-
Calculate the FRET ratio by dividing the emission intensity at 525 nm by the emission intensity at 474 nm.
-
Plot the FRET ratio as a function of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[2]
Co-Immunoprecipitation (Co-IP) Assay for Cellular Target Engagement
This assay is used to confirm that the inhibitor disrupts the CBFβ-RUNX1 interaction within a cellular context.
Materials:
-
Leukemia cell line (e.g., SEM cells)
-
Cell lysis buffer (e.g., modified RIPA buffer: 50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA)
-
Anti-RUNX1 antibody
-
Protein A/G agarose beads
-
Wash buffer
-
SDS-PAGE and Western blotting reagents
-
Antibodies for Western blotting (anti-CBFβ and anti-RUNX1)
Procedure:
-
Treat cultured leukemia cells (e.g., 4 x 10^6 SEM cells) with the test compounds at a specified concentration (e.g., 10 µM) or DMSO for a designated time (e.g., 6 hours).[2]
-
Harvest the cells and lyse them using the cell lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Incubate the clarified lysates with an anti-RUNX1 antibody overnight at 4°C with gentle rotation to form immune complexes.
-
Add Protein A/G agarose beads to the lysates and incubate for an additional 1-2 hours to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against CBFβ and RUNX1, followed by appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system. A decrease in the amount of co-immunoprecipitated CBFβ in the presence of an active compound indicates disruption of the CBFβ-RUNX1 interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Target Binding Confirmation
NMR spectroscopy is employed to confirm the direct binding of the small molecule inhibitors to the CBFβ protein.
Materials:
-
Isotopically labeled (e.g., ¹⁵N) CBFβ protein
-
NMR buffer
-
NMR spectrometer
Procedure:
-
Acquire a baseline ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the ¹⁵N-labeled CBFβ protein in NMR buffer.
-
Add the test compound to the protein sample at a specific molar ratio.
-
Acquire another ¹H-¹⁵N HSQC spectrum of the protein-ligand mixture.
-
Overlay the two spectra and analyze the chemical shift perturbations (CSPs) of the protein's backbone amide signals. Significant CSPs upon ligand addition confirm direct binding of the compound to the protein. Saturation Transfer Difference (STD) NMR can also be used to identify which protons of the ligand are in close proximity to the protein.[2]
Signaling Pathway and Mechanism of Action
The CBFβ-RUNX heterodimer is a crucial transcription factor complex that regulates the expression of genes essential for normal hematopoiesis, including those involved in cell proliferation, differentiation, and survival.[10] In certain leukemias, such as those with the inversion of chromosome 16 (inv(16)), a fusion protein CBFβ-SMMHC is formed. This oncoprotein binds to RUNX1 with high affinity, leading to the dysregulation of target gene expression and promoting leukemogenesis.[10]
Caption: CBFβ-RUNX signaling in normal and leukemic cells and the mechanism of its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combatting Leukemia: RUNX1 and CBFβ Interaction Interupted [users.cs.duke.edu]
- 5. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Core Binding Factor Leukemia: Chromatin Remodeling Moves Towards Oncogenic Transcription - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Leukemic Activity of AI-4-57 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Data Presentation: Quantitative Comparison of AI-4-57 and Derivatives
| Compound | Target | Assay Type | Cell Line/Model | IC50 / Efficacy | Selectivity | Citation |
| This compound | CBFβ-SMMHC/RUNX1 Interaction | FRET Assay | - | IC50 = 22 µM | - | [1] |
| AI-10-49 | CBFβ-SMMHC/RUNX1 Interaction | FRET Assay | - | IC50 = 0.26 µM | Specific for CBFβ-SMMHC over CBFβ | [1][2] |
| AI-10-49 | Cell Viability | MTT Assay | ME-1 (inv(16)) | IC50 = 0.6 µM | Negligible activity (IC50 > 25 µM) in normal human bone marrow cells. | [1][2] |
| AI-10-49 | Cell Viability | - | Primary inv(16) AML patient blasts | Reduced viability at 5 and 10 µM | Negligible effects on AML blasts with normal karyotype. | [4] |
| AI-10-49 | In vivo efficacy | Mouse model of inv(16) AML | - | Median latency of leukemia delayed to 61 days vs. 33.5 days in vehicle-treated mice. | No obvious toxicity observed after 7 days of administration. | [2][5] |
| AI-10-49 + JQ1 | In vivo efficacy | Mouse model of inv(16) AML | - | Median latency of leukemia prolonged to 55 days vs. 39 days with AI-10-49 alone and 32 days with JQ1 alone. | Synergistic effect observed. | [3] |
Experimental Protocols
Fluorescence Resonance Energy Transfer (FRET) Assay for CBFβ-SMMHC/RUNX1 Inhibition
This assay is used to quantify the ability of a compound to disrupt the interaction between CBFβ-SMMHC and the RUNX1 Runt domain.
Materials:
-
Purified, fluorescently tagged proteins: Cerulean-Runt domain and Venus-CBFβ-SMMHC.
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
384-well microplates.
-
Plate reader capable of measuring FRET.
Procedure:
-
Prepare a solution containing 10 nM Cerulean-Runt domain and 10 nM Venus-CBFβ-SMMHC in assay buffer.
-
Dispense the protein solution into the wells of a 384-well microplate.
-
Add test compounds at varying concentrations to the wells. Include a DMSO-only control.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding to reach equilibrium.
-
Measure the FRET signal by exciting the Cerulean donor fluorophore (e.g., at 433 nm) and measuring the emission of both the Cerulean (e.g., at 475 nm) and the Venus acceptor fluorophore (e.g., at 528 nm).
-
Calculate the FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the FRET ratio as a function of compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Leukemia cell lines (e.g., ME-1) and normal control cells.
-
Complete cell culture medium.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds. Include a DMSO-only control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the DMSO control and plot the results against compound concentration to determine the IC50 value.
Co-Immunoprecipitation (Co-IP)
This technique is used to determine if two proteins interact in a cellular context.
Materials:
-
ME-1 cells.
-
Cell lysis buffer.
-
Antibody against RUNX1.
-
Protein A/G agarose beads.
-
Wash buffer.
-
SDS-PAGE and Western blotting reagents.
-
Antibodies against CBFβ-SMMHC and RUNX1 for Western blotting.
Procedure:
-
Lyse the cells to release the proteins.
-
Pre-clear the lysate with protein A/G agarose beads to reduce non-specific binding.
-
Add the anti-RUNX1 antibody to the lysate and incubate to form immune complexes.
-
Add protein A/G agarose beads to capture the immune complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane for Western blotting.
Mandatory Visualizations
References
- 1. alexslemonade.org [alexslemonade.org]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
Independent Verification of AI-4-57's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action of AI-4-57
Performance Comparison of CBFβ-RUNX1 Inhibitors
| Compound | Target Interaction | Assay Type | IC50 Value (μM) | Reference |
| This compound | CBFβ-SMMHC-RUNX1 | FRET | 22 | |
| AI-10-47 | CBFβ-RUNX | FRET | 3.2 | [2] |
| AI-10-104 | CBFβ-RUNX | FRET | 1.25 | |
| AI-10-49 | CBFβ-SMMHC-RUNX1 | FRET | 0.26 | [2] |
| Ro5-3335 | RUNX1-CBFβ | Cellular (ME-1) | 1.1 | [3][4] |
| Cellular (REH) | 17.3 | [3][4] | ||
| Cellular (Kasumi-1) | 21.7 | [3][4] | ||
| NSC 140873 | RUNX1-CBFβ | Not specified | Unstable, converts to Ro5-3335 | [2][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate independent verification and further research.
Fluorescence Resonance Energy Transfer (FRET) Assay
This assay quantitatively measures the inhibition of the CBFβ-RUNX1 interaction.
Principle: The assay utilizes fusion proteins of CBFβ with a FRET acceptor fluorophore (e.g., Venus) and the RUNX1 Runt domain with a FRET donor fluorophore (e.g., Cerulean). When the two proteins interact, the fluorophores are brought into close proximity, allowing for FRET to occur. Inhibitors that disrupt this interaction will lead to a decrease in the FRET signal.
Protocol:
-
Protein Expression and Purification: Express and purify recombinant Venus-CBFβ and Cerulean-Runt domain fusion proteins.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT).
-
Assay Plate Setup: In a 384-well plate, add a fixed concentration of Venus-CBFβ and Cerulean-Runt domain to the assay buffer.
-
Compound Addition: Add the serially diluted test compounds to the wells. Include DMSO-only wells as a negative control.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.
-
FRET Measurement: Measure the fluorescence emission of both the donor (e.g., at 475 nm) and the acceptor (e.g., at 530 nm) using a plate reader with appropriate filter sets.
-
Data Analysis: Calculate the FRET ratio (Acceptor Emission / Donor Emission). Plot the FRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Co-Immunoprecipitation (Co-IP) Assay
This assay is used to verify the disruption of the endogenous CBFβ-RUNX1 interaction within a cellular context.
Principle: An antibody specific to one of the interacting partners (e.g., RUNX1) is used to pull down the protein from a cell lysate. If the binding partner (CBFβ) is associated with the target protein, it will also be pulled down. The presence of the co-immunoprecipitated protein is then detected by Western blotting.
Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., ME-1, a human leukemia cell line with the inv(16) translocation) and treat with the test compound or DMSO control for a specified duration.
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G-agarose beads.
-
Incubate the pre-cleared lysates with an anti-RUNX1 antibody overnight at 4°C.
-
Add protein A/G-agarose beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against both RUNX1 and CBFβ.
-
Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence substrate.
-
-
Analysis: Compare the amount of co-immunoprecipitated CBFβ in the compound-treated samples to the DMSO control to assess the inhibitory effect.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway and experimental workflows described in this guide.
References
- 1. Identification of benzodiazepine Ro5-3335 as an inhibitor of CBF leukemia through quantitative high throughput screen against RUNX1–CBFβ interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CBFb-Runx1 Inhibitor II Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Efficacy of AI-4-57 in Modulating the CBFβ-SMMHC/RUNX1 Interaction
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Quantitative Efficacy Comparison
| Compound | Target | In Vitro IC50 (µM) | Cell Line | In Vivo Model | In Vivo Efficacy |
| AI-4-57 | CBFβ-SMMHC/RUNX1 | 22[1] | - | Mouse | Short half-life (37 min)[2] |
| AI-10-49 | CBFβ-SMMHC/RUNX1 | 0.26[1][3][4] | ME-1 (inv(16)) | Mouse model of inv(16) AML | Significantly delayed leukemia progression (median latency of 61 days vs. 33.5 days for vehicle)[1][5][6] |
| Ro5-3335 | CBFβ/RUNX1 | 1.1[7][8] | CBF leukemia cell lines | Mouse CBFB-MYH11 leukemia model | Reduced leukemia burden[8][9] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below to ensure reproducibility and aid in the design of future studies.
In Vitro Efficacy Assessment: Fluorescence Resonance Energy Transfer (FRET) Assay
The inhibitory activity of the compounds on the CBFβ-SMMHC/RUNX1 interaction was quantified using a Fluorescence Resonance Energy Transfer (FRET) assay.
Objective: To measure the half-maximal inhibitory concentration (IC50) of the test compounds.
Materials:
-
Cerulean-fused Runt domain of RUNX1 (Donor fluorophore)
-
Venus-fused CBFβ-SMMHC (Acceptor fluorophore)
-
Assay buffer
-
Microplate reader capable of FRET measurements
Procedure:
-
Add varying concentrations of the test compounds to the wells of a microplate.
-
Add the reaction mixture to the wells containing the test compounds.
-
Incubate the plate at room temperature for a specified period.
-
Calculate the ratio of acceptor to donor emission.
In Vivo Efficacy Assessment: Murine Leukemia Model
The in vivo efficacy of the inhibitors was evaluated in a mouse model of inv(16) AML.
Objective: To assess the ability of the test compounds to delay leukemia progression.
Animal Model: Cbfb+/MYH11:Ras+/G12D knock-in mice, which develop AML.[1][5]
Procedure:
-
Transplant leukemic cells from the Cbfb+/MYH11:Ras+/G12D mice into recipient mice.[1][5]
-
Allow 5 days for the engraftment of the leukemic cells.[5]
-
Monitor the mice for signs of leukemia and record their survival.
-
Analyze the data using Kaplan-Meier survival curves to determine the median latency of leukemia.[5]
Mandatory Visualization
Signaling Pathway of CBFβ-SMMHC in AML
The diagram below illustrates the mechanism by which the CBFβ-SMMHC fusion protein disrupts normal RUNX1 function, leading to the deregulation of target genes and promoting leukemogenesis.
Caption: CBFβ-SMMHC pathway in AML.
Experimental Workflow for Inhibitor Screening
The following workflow outlines the key steps involved in the screening and validation of inhibitors targeting the CBFβ-SMMHC/RUNX1 interaction.
Caption: Inhibitor screening workflow.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AI-10-49 - Wikipedia [en.wikipedia.org]
- 5. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
AI-4-57 as a Chemical Probe for the CBFβ-RUNX1 Interaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Data Presentation
Table 1: In Vitro Potency of AI-4-57 and its Analogs
| Compound | Target Complex | Assay | IC50 | Reference |
| This compound | CBFβ-SMMHC-RUNX1 | FRET | 22 µM | [1] |
| AI-10-49 | CBFβ-SMMHC-RUNX1 | FRET | 0.26 µM | [2] |
| AI-4-88 (Inactive Control) | CBFβ-SMMHC-RUNX1 | FRET | Inactive | [1] |
| Ro5-3335 | RUNX1-CBFβ | - | - | [3][4][5][6] |
Table 2: Cellular Activity of Key CBFβ-RUNX1 Inhibitors
| Compound | Cell Line | Assay | Effect | IC50 / Concentration | Reference |
| AI-10-49 | ME-1 (inv(16) AML) | MTT Assay | Growth Inhibition | 0.6 µM | [1] |
| AI-10-49 | Normal Human Bone Marrow Cells | MTT Assay | Negligible Activity | > 25 µM | [1] |
| Ro5-3335 | ME-1 (inv(16) AML) | Cell Viability | Growth Inhibition | 1.1 µM | [6] |
| Ro5-3335 | Kasumi-1 (t(8;21) AML) | Cell Viability | Growth Inhibition | 21.7 µM | [6] |
| Ro5-3335 | REH (ALL) | Cell Viability | Growth Inhibition | 17.3 µM | [6] |
| AI-4-88 (Inactive Control) | Various | Cell Viability | Minimal Effect | - | [7][8] |
Experimental Protocols
FRET-Based Protein-Protein Interaction Assay
This assay quantitatively measures the ability of a compound to inhibit the interaction between CBFβ (or CBFβ-SMMHC) and the RUNX1 Runt domain.
Principle: Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. In this assay, the CBFβ protein is fused to a donor fluorophore (e.g., Venus) and the RUNX1 Runt domain to an acceptor fluorophore. When the two proteins interact, the fluorophores are brought into close proximity, allowing for FRET to occur upon excitation of the donor. Inhibitors of the interaction will disrupt FRET, leading to a measurable change in the fluorescence emission spectrum.
Protocol Outline:
-
Protein Expression and Purification: Recombinant Venus-tagged CBFβ (or CBFβ-SMMHC) and acceptor-tagged RUNX1 Runt domain are expressed and purified.
-
Assay Setup: The assay is typically performed in a 384-well plate format. Each well contains a fixed concentration of the donor- and acceptor-labeled proteins in an appropriate assay buffer.
-
Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Fluorescence Reading: The fluorescence emission is measured using a plate reader. The ratio of acceptor to donor emission is calculated.
-
Data Analysis: The IC50 values are determined by plotting the FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Saturation Transfer Difference (STD) NMR Spectroscopy
This NMR technique is used to confirm the direct binding of a small molecule to a protein and to identify the parts of the molecule involved in the interaction.
Principle: STD NMR relies on the transfer of saturation from a protein to a binding ligand. The protein is selectively saturated with radiofrequency pulses. If a small molecule binds to the protein, this saturation is transferred to the ligand. The difference between a spectrum with on-resonance saturation of the protein and a spectrum with off-resonance saturation reveals the signals of the binding ligand.
Protocol Outline:
-
NMR Data Acquisition:
-
A standard 1D proton NMR spectrum of the mixture is acquired as a reference.
-
An STD NMR experiment is performed. This involves acquiring two spectra in an interleaved manner: one with selective saturation of protein resonances (on-resonance) and one with saturation at a frequency where no protein or ligand signals are present (off-resonance).
-
-
Data Processing: The on-resonance spectrum is subtracted from the off-resonance spectrum to generate the STD spectrum.
-
Analysis: Signals that appear in the STD spectrum belong to the ligand that binds to the protein. The relative intensities of the signals in the STD spectrum can provide information about which parts of the ligand are in closest contact with the protein.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay is a homogeneous method to determine the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
Protocol Outline:
-
Cell Plating: Cells are seeded in an opaque-walled multiwell plate and incubated to allow for attachment and growth.
-
Reagent Preparation: The CellTiter-Glo® Reagent is prepared according to the manufacturer's instructions.
-
Assay Procedure:
-
The plate and its contents are equilibrated to room temperature.
-
A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well is added.
-
The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement: The luminescence is recorded using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. The results are typically normalized to the DMSO-treated control wells to determine the percentage of cell viability.
Mandatory Visualization
References
- 1. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of benzodiazepine Ro5-3335 as an inhibitor of CBF leukemia through quantitative high throughput screen against RUNX1-CBFβ interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ro5-3335 | RUNX1-CBFβ inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the RUNX1-CBFβ transcription factor complex compromises mammary epithelial cell identity: a phenotype potentially stabilized by mitotic gene bookmarking - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling a New Frontier in AML Therapy: A Comparative Analysis of AI-4-57 and Standard Chemotherapy
For Immediate Release
Executive Summary
Data Presentation: AI-4-57 vs. Standard Chemotherapy
Table 1: In Vitro Efficacy against AML Cells
| Parameter | AI-10-49 | Cytarabine | Daunorubicin |
| Cell Line | ME-1 (inv(16) AML) | HL-60, KG-1, THP-1 (AML) | THP-1, U937 (AML) |
| IC50 | 0.6 µM[1][2] | 14.24 µM (HL-60), 18.21 µM (KG-1), 23.2 µM (THP-1)[3] | ~0.4 µM (in some primary AML cells)[4] |
| Selectivity | High for inv(16) cells; IC50 > 25 µM in normal human bone marrow cells[1][5] | Non-selective | Non-selective |
Table 2: In Vivo Efficacy in AML Mouse Models
| Parameter | AI-10-49 | Standard Chemotherapy (7+3) |
| Animal Model | Mouse model of inv(16) AML[1] | Not directly comparable in the same preclinical model |
| Primary Outcome | Significant delay in leukemia progression[1][5] | Not applicable |
| Median Survival | 61 days (AI-10-49) vs. 33.5 days (vehicle)[1][5] | Not applicable |
Table 3: Clinical Outcomes in AML Patients (inv(16) Subtype)
| Parameter | This compound/AI-10-49 | Standard Chemotherapy (7+3) |
| Clinical Status | Preclinical | Standard of Care |
| Complete Remission (CR) Rate | Not applicable | ~45-50% in some studies[6] |
| Overall Survival (OS) | Not applicable | Varies significantly with age and other factors |
Mechanism of Action
This compound: A Targeted Approach
dot
Standard Chemotherapy: A Cytotoxic Approach
The "7 + 3" regimen combines cytarabine and an anthracycline (e.g., daunorubicin). Cytarabine, a pyrimidine analog, incorporates into DNA and inhibits DNA polymerase, primarily affecting rapidly dividing cells. Daunorubicin intercalates into DNA, inhibiting topoisomerase II and generating free radicals, which leads to DNA damage and cell death. This combination is cytotoxic to all rapidly proliferating cells, leading to the common side effects associated with chemotherapy.
dot
References
- 1. ashpublications.org [ashpublications.org]
- 2. AI-10-49 | CAS:1256094-72-0 | Inhibitor of CBFβ –SMMHC and RUNX1 interaction | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Head-to-Head Comparison of AI-4-57 and AI-10-47: Potency, Pharmacokinetics, and Cellular Activity
A Comprehensive Guide for Researchers in Drug Development
Executive Summary
Data Presentation: Quantitative Comparison
Table 1: Biochemical Potency
| Compound | Target | Assay | IC50 |
| AI-4-57 | CBFβ-SMMHC/RUNX1 | FRET | 22 µM[2][3] |
| AI-10-47 | CBFβ/RUNX1 | FRET | 3.2 µM[4] |
Table 2: Pharmacokinetic Properties
| Compound | Parameter | Species | Value |
| This compound | Half-life (t½) | Mouse | 37 min[5] |
| AI-10-47 | Metabolic Stability | Liver Microsomes | Reduced metabolic liability compared to this compound[5] |
Table 3: Cellular Activity
| Compound | Cell Line | Assay | Observation |
| This compound | Leukemia Cell Lines | Growth Inhibition | Very weak activity[6] |
| AI-10-47 | SEM cells | Co-immunoprecipitation | Weakly reduced CBFβ binding to RUNX1 at 10 µM[4] |
| AI-10-47 | ME-1, TUR, M0-91, THP-1, U937 | Growth Inhibition | Significantly inhibits cell growth[4] |
Signaling Pathway and Mechanism of Action
Experimental Protocols
Fluorescence Resonance Energy Transfer (FRET) Assay
This assay quantitatively measures the inhibition of the CBFβ/RUNX1 interaction.
Methodology:
-
Protein Expression and Purification: Recombinant Cerulean-Runt domain and Venus-CBFβ fusion proteins are expressed and purified.
-
Assay Preparation: The assay is performed in a 96-well plate format. Each well contains a final concentration of 100 nM Cerulean-Runt domain and 100 nM Venus-CBFβ in an appropriate assay buffer.
-
Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
FRET Measurement: The fluorescence emission is measured at 474 nm (Cerulean emission) and 525 nm (Venus emission) with an excitation wavelength of 433 nm.
-
Data Analysis: The ratio of emission at 525 nm to 474 nm is calculated. The data is then plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Workflow for the FRET-based inhibition assay.
Co-immunoprecipitation (Co-IP) Assay
This assay is used to assess the disruption of the endogenous CBFβ/RUNX1 interaction within a cellular context.
Methodology:
-
Cell Lysis: After treatment, cells are harvested and lysed in a modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, and 1 mM EDTA) to extract cellular proteins.[1]
-
Immunoprecipitation: RUNX1 is immunoprecipitated from the cell lysates using an anti-RUNX1 antibody and Protein A agarose beads. The lysates are incubated with the antibody and beads for 5 hours with rotation.[1]
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The protein complexes are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with antibodies against CBFβ and RUNX1 to detect the co-immunoprecipitated proteins.
-
Analysis: The amount of CBFβ that is pulled down with RUNX1 is compared between the DMSO and inhibitor-treated samples to determine the extent of interaction disruption.
Workflow for the Co-immunoprecipitation assay.
Conclusion
References
- 1. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. users.cs.duke.edu [users.cs.duke.edu]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of AI-4-57: A Guide for Laboratory Professionals
Key Data for AI-4-57
| Property | Value |
| Molecular Formula | C₁₃H₁₂ClN₃O |
| Molecular Weight | 261.71 g/mol |
| CAS Number | 63053-14-5 (free base) |
| Solubility | Soluble in DMSO |
| Storage | 0°C (short term), -20°C (long term) |
Experimental Protocols for Safe Disposal
1. Personal Protective Equipment (PPE):
2. Waste Segregation and Collection:
-
Ensure the container is sealed to prevent the release of any dust or residue.
-
Label the container clearly with "Hazardous Waste" and the name of the chemical.
5. Arranging for Professional Disposal:
-
All chemical waste must be disposed of through a licensed hazardous waste disposal company.[3]
-
Contact your institution's EHS office to schedule a pickup for your properly labeled and sealed hazardous waste containers.
-
Follow all institutional procedures for waste manifest documentation.
Disposal Workflow
References
Essential Safety and Handling Guidelines for AI-4-57
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Information
Physicochemical and Storage Data
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂ClN₃O | [3] |
| Molecular Weight | 261.71 g/mol | [3] |
| CAS Number | 63053-14-5 (free base) | [3] |
| Storage Conditions | Short term: 0°C; Long term: -20°C, desiccated | [3] |
| Solubility | DMSO | [3] |
| Purity | >98% by HPLC | [3] |
| IC₅₀ | 22 µM for CBFβ-SMMHC-RUNX1 interaction | [1][2][4] |
Personal Protective Equipment (PPE)
Minimum PPE Requirements:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A lab coat is required.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a properly fitted respirator is recommended to prevent inhalation of airborne particles.
Operational and Disposal Plans
Experimental Workflow
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
Experimental Protocols
-
In a certified chemical fume hood, weigh the desired amount of the solid compound.
-
Vortex the solution until the compound is fully dissolved.
-
Store the stock solution at -20°C or -80°C for long-term use.
This compound Signaling Pathway
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
